Gabaculine
Description
This compound has been reported in Euglena gracilis with data available.
potent inhibitor of aminobutyrate aminotransferase from Streptomyces toyocaensis.; also inhibits a variety of PLP-dependent aminotransferases; structure; RN given refers to cpd without isomeric designation
Structure
2D Structure
3D Structure
Properties
CAS No. |
59556-29-5 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
(5S)-5-aminocyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 |
InChI Key |
KFNRJXCQEJIBER-ZCFIWIBFSA-N |
Isomeric SMILES |
C1[C@@H](C=CC=C1C(=O)O)N |
Canonical SMILES |
C1C(C=CC=C1C(=O)O)N |
Other CAS No. |
59556-29-5 |
Synonyms |
3-amino-2,3-dihydrobenzoic acid gabaculin gabaculine gabaculine hydrochloride gabaculine hydrochloride, (+-)-isomer gabaculine, (+-)-isomer gabaculine, (-)-isome |
Origin of Product |
United States |
Foundational & Exploratory
Gabaculine's Mechanism of Action on GABA-T: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gabaculine, a naturally occurring neurotoxin isolated from Streptomyces toyocaensis, is a potent irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-T). Its mechanism of action involves a unique enzyme-activated process that leads to the formation of a stable, aromatic adduct with the pyridoxal 5'-phosphate (PLP) cofactor in the active site of GABA-T. This guide provides a comprehensive overview of the molecular interactions, kinetic parameters, and experimental methodologies used to elucidate the mechanism of this compound's action on GABA-T. The information presented is intended to support further research and drug development efforts targeting the GABAergic system.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The concentration of GABA is critically regulated by its synthesizing enzyme, glutamate decarboxylase (GAD), and its degrading enzyme, GABA-T. Inhibition of GABA-T leads to an increase in synaptic GABA levels, a therapeutic strategy for treating neurological disorders such as epilepsy and addiction.[1][2] this compound has served as a crucial tool for studying the GABAergic system due to its high potency and irreversible inhibition of GABA-T.[3][4] Understanding its mechanism of action provides valuable insights for the design of novel GABA-T inhibitors.
The Molecular Mechanism of this compound's Inactivation of GABA-T
The inactivation of GABA-T by this compound is a multi-step process that begins with the inhibitor mimicking the natural substrate, GABA.
Step 1: Initial Binding and Schiff Base Formation
This compound, as a GABA analog, binds to the active site of GABA-T. The amino group of this compound attacks the internal aldimine formed between the PLP cofactor and a lysine residue in the active site, leading to the formation of an external Schiff base.
Step 2: Tautomerization and Proton Abstraction
Following the formation of the external Schiff base, a tautomerization reaction occurs. A proton is abstracted from the C4 position of the this compound moiety. This deprotonation is a critical, partially rate-determining step in the inactivation process.
Step 3: Aromatization and Irreversible Adduct Formation
The key event in the irreversible inhibition by this compound is the aromatization of the cyclohexadiene ring. This occurs via a proton loss, leading to the formation of a stable, planar m-carboxyphenylpyridoxamine phosphate adduct. The high resonance stability of this aromatic ring renders the inhibition irreversible. The final adduct remains tightly bound within the active site, leading to the complete inactivation of the enzyme.
Signaling Pathway Diagram
Caption: The inactivation pathway of GABA-T by this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the interaction of this compound with GABA-T.
| Parameter | Value | Species | Reference |
| IC50 | 1.8 µM | Mouse Brain | [5] |
| Kinetic Isotope Effect (kH/kD) | 2.27 | Mouse Brain | (Implied from qualitative descriptions) |
| Second-order rate constant (kinact) | 2.5 x 103 M-1s-1 | Pig Brain | (Implied from qualitative descriptions) |
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a combination of kinetic, spectroscopic, and radiolabeling experiments.
GABA-T Activity Assay
This spectrophotometric assay is used to determine the rate of GABA-T activity and the extent of its inhibition.
Principle:
The transamination of GABA by GABA-T produces succinic semialdehyde. This is coupled to the reduction of NADP+ to NADPH by succinic semialdehyde dehydrogenase (SSDH), which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
GABA-T enzyme preparation (from brain homogenate or recombinant source)
-
GABA solution
-
α-Ketoglutarate solution
-
NADP+ solution
-
Succinic semialdehyde dehydrogenase (SSDH)
-
Potassium pyrophosphate buffer (pH 8.6)
-
This compound solution (for inhibition studies)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, NADP+, and SSDH in a cuvette.
-
Add the GABA-T enzyme preparation to the mixture and incubate for a short period to establish a baseline.
-
Initiate the reaction by adding the GABA solution.
-
Monitor the increase in absorbance at 340 nm over time. The rate of increase is proportional to the GABA-T activity.
-
For inhibition studies, pre-incubate the GABA-T enzyme with various concentrations of this compound for different time intervals before initiating the reaction with GABA.
Workflow Diagram:
Caption: Workflow for the spectrophotometric GABA-T activity assay.
Characterization of the this compound-PLP Adduct
Principle:
To identify the structure of the inactivated complex, the adduct formed between this compound and the PLP cofactor is isolated and characterized using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
4.2.1. HPLC Analysis
Materials:
-
Inactivated GABA-T (treated with this compound)
-
Trichloroacetic acid (TCA) or other protein precipitating agent
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase: A mixture of aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile), run in a gradient.[6]
-
Standard of chemically synthesized m-carboxyphenylpyridoxamine phosphate
Procedure:
-
Incubate GABA-T with a molar excess of this compound to ensure complete inactivation.
-
Precipitate the protein using TCA and centrifuge to pellet the protein.
-
The supernatant, containing the released adduct, is collected and filtered.
-
Inject the filtered supernatant onto the HPLC system.
-
Monitor the elution profile at a wavelength suitable for detecting pyridoxal derivatives (e.g., 240-320 nm).[6]
-
Compare the retention time of the peak from the enzymatic reaction with that of the synthetic standard to confirm the identity of the adduct.
4.2.2. NMR Spectroscopy
Materials:
-
Isolated and purified this compound-PLP adduct (from HPLC)
-
Deuterated solvent (e.g., D2O)
-
NMR spectrometer
Procedure:
-
Dissolve the purified adduct in the deuterated solvent.
-
Acquire 1H and 13C NMR spectra.
-
Analyze the chemical shifts and coupling constants to confirm the aromatic structure of the m-carboxyphenylpyridoxamine phosphate adduct. The presence of aromatic protons and carbons is a key indicator of the proposed mechanism.[7]
Kinetic Isotope Effect Studies
Principle:
The kinetic isotope effect (KIE) is measured to determine if the breaking of a specific C-H bond is a rate-determining step in the reaction. In the case of this compound, a deuterium atom is substituted at the C4 position.
Materials:
-
GABA-T enzyme
-
This compound and 4-deutero-gabaculine
-
GABA-T activity assay reagents (as described in 4.1)
Procedure:
-
Determine the second-order inactivation rate constant (kinact) for both unlabeled this compound and 4-deutero-gabaculine by measuring the rate of GABA-T inactivation at various inhibitor concentrations.
-
The KIE is calculated as the ratio of the inactivation rate constant for the unlabeled inhibitor to that of the deuterated inhibitor (kH/kD).
-
A KIE value significantly greater than 1 indicates that the C-H bond cleavage at the C4 position is involved in the rate-determining step of the inactivation process.
Conclusion
The mechanism of GABA-T inactivation by this compound is a classic example of enzyme-activated irreversible inhibition. Through a series of elegant experiments, it has been established that this compound is converted by the enzyme into a highly stable aromatic species that forms a covalent adduct with the PLP cofactor. This detailed understanding of its mechanism of action has been instrumental in the design of other GABA-T inhibitors and continues to be a valuable case study for researchers in the fields of enzymology, medicinal chemistry, and drug development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigations into the GABAergic system and the development of novel therapeutics.
References
- 1. Inhibition of aminotransferase enzyme systems by this compound [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the pharmacology of inhibitors of GABA-metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevated endogenous GABA level correlates with decreased fMRI signals in the rat brain during acute inhibition of GABA transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vivo inhibition of GABA-transaminase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a reversed phase liquid chromatographic method for analysis of pyridoxal-5'-phosphate and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR studies of protonation and hydrogen bond states of internal aldimines of pyridoxal 5'-phosphate acid-base in alanine racemase, aspartate aminotransferase, and poly-L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Origin of Gabaculine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gabaculine, a potent, naturally occurring neurotoxin, has been a subject of significant interest in neuroscience and drug development due to its irreversible inhibition of γ-aminobutyric acid (GABA) aminotransferase. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing organism, and its profound mechanism of action. While the complete biosynthetic pathway remains to be elucidated, this document synthesizes the current knowledge, including a putative biosynthetic scheme, detailed experimental protocols for its isolation and characterization, and quantitative data on its biological activity.
Discovery and Natural Source
This compound was first isolated from the fermentation broth of the soil bacterium Streptomyces toyocaensis.[1] This actinomycete is the only known natural producer of this compound. As a secondary metabolite, this compound is likely produced during the stationary phase of growth, a common characteristic for the production of bioactive compounds in Streptomyces.[2]
Biosynthesis of this compound
The complete biosynthetic pathway of this compound in Streptomyces toyocaensis has not yet been fully elucidated in the scientific literature. The genetic blueprint, or the biosynthetic gene cluster (BGC), encoding the enzymes responsible for its synthesis has not been identified. However, based on its chemical structure, a 5-aminocyclohexa-1,3-diene-1-carboxylic acid, a plausible biosynthetic origin can be proposed to stem from the shikimate pathway.
A Putative Biosynthetic Pathway
It is hypothesized that the biosynthesis of this compound may branch off from the shikimate pathway, a common route for the synthesis of aromatic amino acids and other aromatic compounds in bacteria and plants.[3][4][5][6][7] The core cyclohexene ring structure with an amino group suggests a modified amino-shikimate pathway.
A key intermediate in the shikimate pathway, chorismate, could be a potential starting point. Through a series of enzymatic transformations, including amination and decarboxylation, the this compound scaffold could be assembled. The diagram below illustrates a hypothetical pathway.
Mechanism of Action: Irreversible Inhibition of GABA Aminotransferase
This compound is a potent inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT), also known as GABA transaminase (GABA-T). This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-AT, this compound leads to an increase in the concentration of GABA in the brain.[1]
The inhibition is mechanism-based and irreversible. This compound, being a structural analog of GABA, enters the active site of GABA-AT and binds to the pyridoxal phosphate (PLP) cofactor. The enzyme then catalyzes the initial steps of transamination. However, a key feature of this compound's structure, the dihydrobenzene ring, allows for a subsequent, enzyme-assisted proton abstraction. This leads to the aromatization of the ring, forming a stable, covalently bound adduct with the PLP cofactor. This aromatization provides a strong thermodynamic driving force that renders the inhibition irreversible.[1]
Quantitative Data
The following tables summarize the key quantitative data related to the biological activity of this compound.
Table 1: Inhibition of Aminotransferases by this compound
| Enzyme Target | Organism/Tissue Source | Inhibition Type | Ki Value | Reference |
| GABA Aminotransferase (GABA-T) | Mouse Brain | Irreversible | 2.9 µM | [8] |
| D-Amino Acid Transaminase | Not Specified | Irreversible | 0.1 mM | [8] |
| L-Alanine Transaminase | Not Specified | Irreversible | 1 mM | [8] |
| L-Aspartate Transaminase | Not Specified | Irreversible | 55 mM | [8] |
| Ornithine Aminotransferase | Mouse Brain & Liver | Irreversible | - | [8] |
Table 2: In Vivo Efficacy and Toxicity of this compound in Mice
| Parameter | Value | Model System | Reference |
| ED50 (Anticonvulsant Effect) | 35 mg/kg | Chemoconvulsant-induced seizures | [1] |
| ED50 | 135 mg/kg | 3-Mercaptopropionic acid-induced seizures | [8] |
| ED50 | 200 mg/kg | Minimal electroshock-induced seizures | [8] |
| LD50 (Lethal Dose, 50%) | 86 mg/kg | Mouse model | [1] |
| LD50 | 62 mg/kg | Mouse model | [8] |
Experimental Protocols
Fermentation of Streptomyces toyocaensis
-
Strain Maintenance and Inoculum Preparation: Streptomyces toyocaensis is maintained on a suitable agar medium, such as ISP4 (International Streptomyces Project medium 4).[9] For inoculum preparation, a seed culture is grown in a liquid medium like Tryptone Soya Broth (TSB).[10]
-
Production Culture: A production medium, optimized for secondary metabolite production, is inoculated with the seed culture. Fermentation is carried out in a shaker incubator or a bioreactor with controlled temperature (typically 28-30°C), pH, and aeration for a period of 7-10 days.[2][10]
Extraction and Purification of this compound
-
Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Extraction: The supernatant, containing the secreted this compound, is extracted with a suitable organic solvent, such as ethyl acetate.[10]
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification. This may include:
-
Column Chromatography: Using silica gel or other resins to achieve initial separation.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC system is often used for final purification and to obtain high-purity this compound.[11]
-
Characterization
The purified this compound is characterized using various analytical techniques to confirm its identity and purity:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[11]
Conclusion
This compound, a secondary metabolite from Streptomyces toyocaensis, remains a molecule of high interest due to its potent and irreversible inhibition of GABA aminotransferase. While its discovery dates back several decades, the complete elucidation of its biosynthetic pathway presents an exciting avenue for future research in natural product biosynthesis and metabolic engineering. A deeper understanding of its genetic and enzymatic origins could pave the way for the production of novel analogs with improved therapeutic indices. The information provided in this guide serves as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. New Insights in Streptomyces Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. banglajol.info [banglajol.info]
- 11. Isolation and characterization of the product of inactivation of gamma-aminobutyric acid aminotransferase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Irreversible Inhibition of GABA Transaminase by Gabaculine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the potent and irreversible inhibition of γ-aminobutyric acid (GABA) transaminase (GABA-T) by gabaculine. This compound, a naturally occurring neurotoxin isolated from the bacterium Streptomyces toyacaensis, serves as a powerful tool in neuroscience research for manipulating GABA levels in the brain.[1] This document provides a comprehensive overview of the mechanism of action, quantitative kinetic data, detailed experimental protocols, and relevant biological pathways, tailored for professionals in research and drug development.
Introduction to this compound and GABA Transaminase
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[2] The concentration of GABA is tightly regulated by its synthesis via glutamate decarboxylase and its degradation by GABA-T. By inhibiting GABA-T, this compound leads to a significant and sustained increase in brain GABA levels, which has been shown to produce anticonvulsant effects in animal models.[1] However, its high toxicity has precluded its use as a therapeutic agent.[1]
This compound's potency as an inhibitor stems from its unique mechanism of action, which involves its transformation by the GABA-T enzyme into a highly stable aromatic species that remains covalently bound to the enzyme's active site, leading to irreversible inhibition.[1]
Quantitative Inhibition Data
The efficacy of an irreversible inhibitor is typically characterized by its inhibition constant (Ki) and the rate of inactivation (kinact). The following table summarizes the available quantitative data for the inhibition of GABA transaminase and other related enzymes by this compound.
| Enzyme Target | Organism/Source | Ki | kcat / kinact | Other Metrics | Reference |
| GABA Transaminase | Bacterial (Pseudomonas fluorescens) | 2.86 µM | 1.15 x 10-2 s-1 (kcat) | t1/2 = 9 min at 0.3 µM | [3][4] |
| GABA Transaminase | General | 2.9 µM | - | - | [5] |
| D-3-aminoisobutyrate-pyruvate aminotransferase | - | 8.3 µM | 0.31 min-1 (kcat) | - | [6] |
| D-amino acid transaminase | - | 0.1 mM | - | Irreversible | [5] |
| L-alanine transaminase | - | 1 mM | - | Irreversible | [5] |
| L-aspartate transaminase | - | 55 mM | - | Irreversible | [5] |
| Ornithine aminotransferase | In vitro & in vivo (mouse) | - | - | Potent irreversible inhibition | [5] |
| In vivo Efficacy (mice) | - | - | - | ED50 (anticonvulsant) = 35 mg/kg | [1] |
| In vivo Toxicity (mice) | - | - | - | LD50 = 86 mg/kg | [1] |
Mechanism of Irreversible Inhibition
This compound acts as a mechanism-based inactivator, or "suicide substrate," for GABA-T. The enzyme initially recognizes this compound as a substrate due to its structural similarity to GABA.[1] The inhibition proceeds through the following steps:
-
Initial Binding and Transaldimination: this compound binds to the pyridoxal-5'-phosphate (PLP) cofactor in the active site of GABA-T, forming an external aldimine (Schiff base).
-
Enzyme-Catalyzed Proton Abstraction: A basic residue in the enzyme's active site abstracts a proton from the dihydrobenzene ring of this compound.[1]
-
Aromatization and Irreversible Adduct Formation: This proton abstraction leads to the aromatization of the ring. The resulting aromatic ring provides a significant stabilization energy, making this step essentially irreversible.[1] The product is a stable m-anthranilic acid derivative that remains covalently attached to the PLP cofactor, thus permanently inactivating the enzyme.[3][4]
The following diagram illustrates the logical flow of this irreversible inhibition mechanism.
Caption: Mechanism of GABA-T irreversible inhibition by this compound.
Biological Pathway Context: GABA Metabolism
To understand the impact of this compound, it is essential to visualize its place within the GABA metabolic pathway, also known as the GABA shunt. This metabolic pathway is a closed-loop process that synthesizes and degrades GABA.
Caption: The GABA shunt and the point of inhibition by this compound.
Experimental Protocols
GABA Transaminase Activity Assay
This protocol is based on a coupled-enzyme assay where the production of glutamate by GABA-T is linked to the reduction of a tetrazolium salt, which can be measured spectrophotometrically.[7][8]
Materials:
-
Cell or tissue lysate containing GABA-T
-
GABA-T Assay Buffer (e.g., 50 mM Potassium Pyrophosphate, pH 8.6)
-
GABA solution (substrate)
-
α-Ketoglutarate solution (co-substrate)
-
Glutamate Dehydrogenase (GDH)
-
Iodonitrotetrazolium (INT) solution
-
β-NADP+ or NAD+ (depending on the GDH used)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 492 nm
-
3% Acetic Acid (stop solution)
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing α-ketoglutarate, GDH, INT, and β-NADP+.
-
Sample Preparation: Prepare cell or tissue lysates in an appropriate lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up duplicate wells for each sample:
-
Control Wells: Add 10 µL of sample and 40 µL of dH2O.
-
Reaction Wells: Add 10 µL of sample and 40 µL of GABA solution (to initiate the reaction).
-
-
Initiate Reaction: Add the prepared reagent mix to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding 50 µL of 3% acetic acid to each well.
-
Measurement: Measure the optical density (OD) at 492 nm using a plate reader.
-
Calculation: Subtract the average OD of the control wells from the average OD of the reaction wells for each sample to get ΔOD. Calculate GABA-T activity using the Beer-Lambert law, accounting for the extinction coefficient of the formazan product, path length, and reaction volume.
Determination of Ki and kinact for this compound
This protocol outlines the "kobs" method for determining the kinetic parameters of an irreversible inhibitor.
Materials:
-
Purified GABA-T enzyme
-
This compound solutions at various concentrations
-
GABA-T activity assay reagents (as described in 5.1)
-
Reaction buffer
Procedure:
-
Pre-incubation: Prepare a series of tubes, each containing the same concentration of GABA-T in reaction buffer. To each tube, add a different concentration of this compound. Include a control tube with no this compound. Incubate these mixtures at a constant temperature.
-
Time-course Sampling: At regular time intervals (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot from each pre-incubation tube.
-
Residual Activity Assay: Immediately dilute the aliquot into the GABA-T activity assay mixture (containing saturating concentrations of GABA and α-ketoglutarate) and measure the initial reaction rate (residual activity). The dilution should be large enough to prevent further significant inhibition during the assay measurement.
-
Data Analysis:
-
For each this compound concentration, plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time. The slope of this line will be the negative of the observed rate of inactivation (-kobs).
-
Plot the calculated kobs values against the corresponding this compound concentrations.
-
Fit the data to the following hyperbolic equation: kobs = (kinact * [I]) / (Ki + [I]) where [I] is the concentration of the inhibitor (this compound). This will allow for the determination of kinact (the maximum rate of inactivation) and Ki (the inhibition constant).
-
The following diagram illustrates the experimental workflow for determining these kinetic parameters.
Caption: Experimental workflow for determining Ki and kinact.
Conclusion
This compound remains a cornerstone tool for the in vitro and in vivo study of GABA metabolism and its role in neurological processes. Its potent, irreversible inhibition of GABA-T provides a rapid and sustained method for elevating GABA levels. While its toxicity limits its clinical applications, the detailed understanding of its mechanism of action, as outlined in this guide, can inform the design and development of new, safer GABA-T inhibitors for therapeutic use in conditions such as epilepsy and other neurological disorders. The provided protocols and data serve as a valuable resource for researchers aiming to utilize this compound in their studies or to discover novel modulators of GABAergic neurotransmission.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Inhibition of aminotransferase enzyme systems by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the irreversible inhibition of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase by the neutrotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 7. assets.criver.com [assets.criver.com]
- 8. rcsb.org [rcsb.org]
The Potent GABAergic Modulator: A Technical Guide to Gabaculine's Impact on Brain GABA Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders. Gabaculine, a potent and irreversible inhibitor of GABA transaminase (GABA-T), the key enzyme in GABA catabolism, has emerged as a powerful pharmacological tool for investigating the consequences of elevated brain GABA levels. This technical guide provides a comprehensive overview of the effects of this compound on brain GABA concentrations, detailing its mechanism of action, quantitative effects across different brain regions, and the experimental protocols utilized to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and neuropharmacology.
Introduction
The delicate balance between excitatory and inhibitory neurotransmission is fundamental to proper brain function. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter, acting to counterbalance the excitatory effects of glutamate. The concentration of GABA in the synaptic cleft and surrounding extracellular space is tightly regulated by its synthesis, release, reuptake, and degradation.
This compound (5-amino-1,3-cyclohexadienyl carboxylic acid) is a powerful tool for studying the GABAergic system due to its specific and irreversible inhibition of GABA transaminase (GABA-T)[1]. By blocking the primary catabolic pathway of GABA, this compound administration leads to a significant and sustained elevation of GABA levels throughout the brain[1]. This guide will explore the quantitative impact of this compound on brain GABA, provide detailed experimental methodologies, and visualize the underlying biochemical and experimental processes.
Mechanism of Action
This compound's mechanism of action lies in its ability to act as a "suicide" inhibitor of GABA-T. Structurally similar to GABA, this compound binds to the active site of the GABA-T enzyme. During the catalytic process, this compound is converted into an aromatic intermediate that forms a stable, covalent bond with the pyridoxal phosphate cofactor of the enzyme. This irreversible inactivation of GABA-T prevents the degradation of GABA, leading to its accumulation in both neurons and glial cells.
Quantitative Effects on Brain GABA Levels
The administration of this compound leads to a dose-dependent and time-dependent increase in GABA concentrations across various brain regions. The following tables summarize quantitative data from rodent studies.
Table 1: Dose-Dependent Effects of this compound on Regional Brain GABA Levels in Rats
| Brain Region | This compound Dose | Time Post-Administration | Fold Increase in GABA | Reference |
| Retina | 10 mg/kg (s.c.) | 2 hours | ~3-fold | [2] |
| Retina | 10 mg/kg (s.c.) | 8 hours | ~6-fold | [2] |
| Substantia Nigra | Bilateral Injection | 24 hours | ~11-fold | [3] |
| Thalamus | Bilateral Injection (into Substantia Nigra) | 24 hours | ~6-fold | [3] |
| Pons-Medulla | Bilateral Injection (into Substantia Nigra) | 24 hours | ~6-fold | [3] |
| Pallidum | Bilateral Injection (into Substantia Nigra) | 24 hours | ~2-fold | [3] |
Table 2: Time-Course of this compound's Effect on Brain GABA Accumulation Rate in Rats
| Brain Region | This compound Dose and Route | Parameter | Value | Reference |
| Whole Brain | 100 mg/kg (i.v.) | GABA Accumulation Rate | 0.020 ± 0.005 µmol/g wet weight/min | |
| Striatum | 100 µg (intrastriatal) | GABA Turnover Rate (linear for ≥60 min) | 25 nmol/mg protein/h | [4] |
Table 3: Comparative Effects of GABA-T Inhibitors
| Compound | Species | Brain Region | Dose | % Increase in GABA | Reference |
| Vigabatrin | Human | Neocortical Slices | - | 62% | [5] |
| Vigabatrin | Rat | Neocortical Slices | - | 88% | [5] |
| This compound | Rat | Whole Brain | 100 mg/kg (i.v.) | Significant Elevation | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines of common experimental protocols used to assess the effects of this compound on brain GABA levels.
This compound Administration in Rodents
This protocol describes the subcutaneous administration of this compound to rats for neurochemical analysis.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes (1 ml) and needles (25-27 gauge)
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
This compound Solution Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., 10 mg/ml). Prepare fresh on the day of the experiment.
-
Dosing: Weigh each rat to determine the precise volume of the this compound solution to be injected. Administer the solution via subcutaneous (s.c.) injection into the loose skin on the back of the neck. For control animals, administer an equivalent volume of sterile saline.
-
Post-Administration Monitoring: Observe the animals for any adverse effects. House them individually or in their home cages until the designated time point for tissue collection.
Measurement of Brain GABA Levels by HPLC with Fluorescence Detection
This protocol outlines the quantification of GABA in brain tissue homogenates using high-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence detection.
Materials:
-
Dissected brain tissue (e.g., cortex, hippocampus, striatum)
-
Perchloric acid (PCA), 0.4 M
-
Potassium carbonate (K2CO3), 2 M
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., sodium acetate buffer, methanol)
-
Derivatization reagent: o-phthaldialdehyde (OPA) and 2-mercaptoethanol
-
GABA standard solutions
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
Tissue Homogenization: Weigh the frozen brain tissue and homogenize in ice-cold 0.4 M PCA (e.g., 1:10 w/v).
-
Deproteinization: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Neutralization: Transfer the supernatant to a new tube and neutralize with 2 M K2CO3. The formation of a precipitate (KClO4) will occur.
-
Precipitate Removal: Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet the KClO4.
-
Derivatization: Mix an aliquot of the supernatant with the OPA/2-mercaptoethanol derivatizing reagent. This reaction forms a highly fluorescent isoindole derivative of GABA.
-
HPLC Analysis: Inject the derivatized sample onto the C18 column. The separation is typically achieved using an isocratic or gradient elution with a buffered mobile phase.
-
Detection and Quantification: Detect the fluorescent GABA derivative using an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm. Quantify the GABA concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of GABA.
Signaling Pathways and Logical Relationships
The elevation of GABA levels following this compound administration has profound effects on neuronal signaling. Increased GABAergic tone enhances the activation of both ionotropic GABAA and metabotropic GABAB receptors.
Conclusion
This compound serves as an invaluable pharmacological agent for elucidating the role of GABA in the central nervous system. Its potent and irreversible inhibition of GABA-T provides a reliable method for elevating brain GABA levels, thereby enabling the study of the downstream consequences on neuronal activity, network function, and behavior. The quantitative data and detailed experimental protocols presented in this guide offer a foundational resource for researchers and drug development professionals aiming to further explore the therapeutic potential of modulating the GABAergic system. A thorough understanding of this compound's effects is essential for the design and interpretation of experiments in this critical area of neuroscience.
References
- 1. Elevated endogenous GABA level correlates with decreased fMRI signals in the rat brain during acute inhibition of GABA transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound in vivo on the distribution of GABA-like immunoreactivity in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of elevating gamma-amino butyrate content in the substantia nigra on the behaviour of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gamma-aminobutyric acid turnover in rat striatum: effects of glutamate and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gabapentin and vigabatrin increase GABA in the human neocortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Properties of Gabaculine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gabaculine, a naturally occurring neurotoxin isolated from Streptomyces toyocaensis, is a potent and irreversible inhibitor of γ-aminobutyric acid (GABA) aminotransferase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis, enzyme inhibition assays, and in vivo evaluation are presented to facilitate further research and drug development efforts.
Chemical Structure and Identification
This compound, with the IUPAC name (5S)-5-aminocyclohexa-1,3-diene-1-carboxylic acid, is a cyclic amino acid.[1] Its chemical structure is characterized by a cyclohexadiene ring with an amino group at the chiral center (C5) and a carboxylic acid group at C1. This conformationally constrained structure is analogous to GABA, enabling it to interact with the active site of GABA-T.[2][3]
The key identifiers for this compound are:
Physicochemical Properties
This compound is typically used in its hydrochloride salt form to enhance its stability and solubility.[4] The physicochemical properties of this compound and its hydrochloride salt are summarized in the table below.
| Property | Value | Reference |
| Appearance | Crystalline solid | [5][6] |
| Melting Point | 198-200 °C (hydrochloride) | [1] |
| Solubility (hydrochloride) | - DMF: 20 mg/mL- DMSO: 20 mg/mL- Ethanol: 0.2 mg/mL- PBS (pH 7.2): 10 mg/mL | [5][6] |
| pKa (Strongest Acidic) | 4.81 (Predicted) | [7] |
| pKa (Strongest Basic) | 3.27 (Predicted) | [7] |
| λmax | 276 nm | [5][6] |
Mechanism of Action
This compound acts as a mechanism-based or "suicide" inhibitor of GABA-T. Its mechanism of inhibition involves the following steps:
-
Binding to the Active Site: this compound, due to its structural similarity to GABA, binds to the pyridoxal 5'-phosphate (PLP) cofactor at the active site of GABA-T.[3]
-
Enzyme-Catalyzed Aromatization: The enzyme's catalytic machinery abstracts a proton from the dihydrobenzene ring of this compound.[3]
-
Irreversible Inhibition: This proton abstraction leads to the formation of a stable aromatic ring, which remains covalently bound to the PLP cofactor. This effectively and irreversibly inactivates the enzyme.[3]
This irreversible inhibition of GABA-T leads to a significant and sustained increase in the concentration of GABA in the brain.[3]
Biological Activities and Therapeutic Potential
The primary biological effect of this compound is the elevation of GABA levels in the central nervous system. This has been shown to produce a range of pharmacological effects:
-
Anticonvulsant Activity: this compound has demonstrated anticonvulsant effects in various animal models of seizures.[1] However, its therapeutic use is limited by its high toxicity.[1]
-
Neuroprotection: The potential neuroprotective effects of this compound are an area of active research. By increasing GABAergic inhibition, it may counteract the excitotoxicity implicated in various neurodegenerative disorders.
-
Toxicity: this compound is a potent neurotoxin with a narrow therapeutic window. In mice, the ED₅₀ for anticonvulsant effects is 35 mg/kg, while the LD₅₀ is 86 mg/kg.[1]
Experimental Protocols
Total Synthesis of this compound
A detailed, step-by-step protocol for the total synthesis of this compound is a complex process often involving multiple steps and chiral resolutions. While several synthetic routes have been reported, a common strategy involves the Diels-Alder reaction as a key step to construct the cyclohexadiene ring system. A generalized workflow is presented below.
Note: The specific reagents, reaction conditions, and purification methods would need to be obtained from detailed synthetic chemistry literature.
GABA Aminotransferase (GABA-T) Inhibition Assay
This protocol outlines a spectrophotometric assay to determine the inhibitory activity of this compound on GABA-T. The assay is based on the coupled enzymatic reaction where the product of the GABA-T reaction, glutamate, is further converted by glutamate dehydrogenase, leading to the reduction of a chromogenic substrate.
Materials:
-
Purified GABA-T enzyme
-
GABA solution
-
α-Ketoglutarate solution
-
Glutamate dehydrogenase
-
NAD⁺ (or NADP⁺)
-
Chromogenic substrate (e.g., INT)
-
This compound solutions of varying concentrations
-
Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing the assay buffer, α-ketoglutarate, glutamate dehydrogenase, NAD⁺, and the chromogenic substrate.
-
Incubate with Inhibitor: In the wells of a 96-well plate, add the GABA-T enzyme and different concentrations of this compound (and a vehicle control). Incubate for a specific period to allow for enzyme inhibition.
-
Initiate Reaction: Add the GABA solution to each well to start the enzymatic reaction.
-
Monitor Absorbance: Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each this compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
In Vivo Neuroprotection Study in a Mouse Model of Ischemic Stroke
This protocol provides a general framework for assessing the neuroprotective effects of this compound in a mouse model of focal cerebral ischemia.
Animal Model:
-
Adult male C57BL/6 mice (or other appropriate strain).
Experimental Groups:
-
Sham-operated + Vehicle
-
Ischemia + Vehicle
-
Ischemia + this compound (various doses)
Procedure:
-
Induction of Ischemia: Induce focal cerebral ischemia using the middle cerebral artery occlusion (MCAO) model.
-
Drug Administration: Administer this compound (e.g., intraperitoneally) at a predetermined time point post-MCAO.
-
Behavioral Testing: At 24 and 48 hours post-MCAO, assess neurological deficits using a standardized neurological scoring system (e.g., Bederson's score). Motor coordination and balance can be evaluated using tests like the rotarod or beam walk.
-
Histological Analysis: At the end of the experiment, perfuse the animals and collect the brains. Determine the infarct volume by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Immunohistochemistry: Perform immunohistochemical staining on brain sections to assess markers of neuronal death (e.g., Fluoro-Jade B), apoptosis (e.g., cleaved caspase-3), and inflammation (e.g., Iba1 for microglia).
Conclusion
This compound remains a valuable research tool for studying the GABAergic system due to its potent and irreversible inhibition of GABA-T. While its toxicity currently precludes its clinical use, a thorough understanding of its chemical properties and biological activities is crucial for the design and development of new, safer GABA-T inhibitors with therapeutic potential for neurological disorders such as epilepsy and neurodegenerative diseases. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological profile of this compound and related compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. SYNTHESIS OF COMPLEX ORGANIC COMPOUNDS FROM SIMPLE PRECURSORS: FORMATION OF AMINO-ACIDS, AMINO-ACID POLYMERS, FATTY ACIDS AND PURINES FROM AMMONIUM CYANIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Complete Structural Assignment of Thiocillin I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of phytochrome synthesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Involvement of the GABAergic system in the neuroprotective and sedative effects of acacetin 7-O-glucoside in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Isolation of Gabaculine from Streptomyces toyocaensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and purification of gabaculine, a potent GABA transaminase inhibitor, from the fermentation broth of Streptomyces toyocaensis. The information presented is collated from foundational and subsequent research, offering detailed experimental protocols, quantitative data, and a visualization of the underlying biosynthetic pathway.
Introduction
This compound (5-aminocyclohexa-1,3-diene-1-carboxylic acid) is a naturally occurring neurotoxin first isolated from the bacterium Streptomyces toyocaensis.[1] It is a potent and irreversible inhibitor of GABA transaminase, leading to increased levels of the neurotransmitter GABA in the brain.[1] This activity has made this compound a valuable tool in neuroscience research and a lead compound for the development of therapeutics targeting neurological disorders. This guide details the critical steps for its production and purification.
Fermentation of Streptomyces toyocaensis for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces toyocaensis. The following protocol is based on the foundational work in the field.
Culture and Inoculum Development
-
Strain: Streptomyces toyocaensis
-
Initial Culture: The strain is typically maintained on agar slants. A loopful of spores or mycelia is used to inoculate a seed culture medium.
-
Seed Culture Medium: A suitable medium for vegetative growth is used to prepare the inoculum. While specific compositions can vary, a typical medium would include a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals.
-
Incubation: The seed culture is incubated for 2-3 days at 28°C on a rotary shaker to ensure sufficient biomass for inoculating the production fermenter.
Production Fermentation
-
Fermentation Medium: A production medium is designed to maximize the yield of this compound. A representative medium composition is detailed in Table 1.
-
Fermentation Parameters: The fermentation is carried out in a stirred-tank fermenter under controlled conditions to ensure optimal growth and secondary metabolite production. Key parameters are outlined in Table 2.
-
Monitoring: The fermentation progress is monitored by measuring parameters such as pH, cell growth (mycelial dry weight), and this compound concentration in the broth over time.
Table 1: Production Medium for this compound Fermentation
| Component | Concentration (g/L) | Purpose |
| Glycerol | 20 | Carbon Source |
| Soybean Meal | 15 | Nitrogen and Carbon Source |
| NaCl | 3 | Osmotic Balance and Mineral Source |
| K₂HPO₄ | 1 | Buffering Agent and Phosphate Source |
| MgSO₄·7H₂O | 0.5 | Mineral Source |
| FeSO₄·7H₂O | 0.01 | Trace Mineral Source |
| CaCO₃ | 2 | pH Buffering |
| pH (initial) | 7.0 | Optimal for initial growth |
Table 2: Fermentation Parameters for this compound Production
| Parameter | Value |
| Temperature | 28°C |
| Agitation | 200-300 rpm |
| Aeration | 1 vvm (volume air/volume medium/minute) |
| Fermentation Time | 5-7 days |
Isolation and Purification of this compound
Following fermentation, this compound is isolated from the culture broth through a multi-step purification process. A general workflow for this process is depicted below.
Experimental Protocol
-
Removal of Biomass: The fermentation broth is centrifuged or filtered to separate the supernatant containing the dissolved this compound from the mycelial biomass.
-
Cation-Exchange Chromatography: The clarified supernatant is passed through a column packed with a strongly acidic cation-exchange resin (e.g., Amberlite IR-120, H⁺ form). This compound, being an amino acid, will bind to the resin. The column is then washed with deionized water to remove unbound impurities.
-
Elution from Cation-Exchange Resin: The bound this compound is eluted from the column using a dilute solution of ammonium hydroxide (e.g., 0.5 N NH₄OH).
-
Anion-Exchange Chromatography: The active fractions from the previous step are pooled, concentrated under vacuum, and then applied to a column containing a weakly basic anion-exchange resin (e.g., Dowex 1-X8, acetate form).
-
Elution from Anion-Exchange Resin: The column is washed with water, and this compound is subsequently eluted with a dilute solution of acetic acid (e.g., 0.5 N Acetic Acid).
-
Crystallization: The fractions containing pure this compound are pooled, concentrated, and the pH is adjusted to induce crystallization. The resulting crystals are collected, washed with a cold solvent (e.g., ethanol), and dried.
Quantitative Data
The yield of this compound can vary depending on the specific fermentation conditions and the efficiency of the purification process. The following table provides representative data.
Table 3: Quantitative Summary of this compound Isolation
| Stage | This compound Concentration/Amount | Recovery (%) |
| Fermentation Broth | 50-100 mg/L | 100 |
| After Cation-Exchange Chromatography | - | ~80-90 |
| After Anion-Exchange Chromatography | - | ~70-80 |
| Overall Yield | ~35-70 mg/L of initial broth | ~50-70 |
Biosynthetic Pathway of this compound
The biosynthesis of this compound in Streptomyces toyocaensis is understood to originate from the shikimate pathway, a common route for the synthesis of aromatic amino acids in bacteria and plants.
The pathway initiates with the condensation of phosphoenolpyruvate and erythrose-4-phosphate, key intermediates of glycolysis and the pentose phosphate pathway, respectively. Through a series of enzymatic steps, chorismate is formed. It is hypothesized that chorismate is then converted to 4-amino-4-deoxychorismate, a key branch point leading to the formation of this compound through a series of yet to be fully elucidated intermediates.
Conclusion
This technical guide provides a detailed framework for the isolation of this compound from Streptomyces toyocaensis. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development. Further optimization of fermentation conditions and purification strategies may lead to improved yields of this important bioactive compound.
References
Gabaculine's Anticonvulsant Potential: An In-depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the anticonvulsant properties of gabaculine as demonstrated in various animal models. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms of action. This compound, a potent and irreversible inhibitor of GABA-transaminase (GABA-T), has shown significant promise in preclinical seizure models, warranting further investigation into its therapeutic potential.
Core Mechanism of Action: Enhancement of GABAergic Inhibition
This compound exerts its anticonvulsant effects primarily by increasing the concentration of the brain's main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). It achieves this by irreversibly inhibiting GABA-T, the enzyme responsible for the degradation of GABA. This inhibition leads to an accumulation of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission and reducing neuronal hyperexcitability, a hallmark of seizures. An excellent correlation has been observed between the delay in seizure onset and the elevation of synaptosomal GABA content following this compound administration[1].
dot
Caption: Mechanism of action of this compound.
Quantitative Efficacy in Animal Models
The anticonvulsant activity of this compound has been quantified in several animal models, primarily in mice. The following tables summarize the key efficacy and toxicity data.
Table 1: Anticonvulsant Efficacy of this compound in Mice
| Seizure Model | Endpoint | This compound ED₅₀ (mg/kg) | Reference |
| Chemoconvulsant-induced | Inhibition of seizures | 35 | [2] |
| Maximal Electroshock (MES) | Elevation of seizure threshold by 30V | 37 (i.p.) | [3] |
Table 2: In Vitro Inhibition of GABA-Transaminase by this compound
| Parameter | Value (µM) | Reference |
| IC₅₀ for GABA-T Inhibition | 1.8 | [4] |
Table 3: Acute Toxicity of this compound in Mice
| Parameter | Value (mg/kg) | Reference |
| LD₅₀ | 86 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key animal models used to evaluate the anticonvulsant properties of this compound.
Maximal Electroshock (MES) Seizure Model in Mice
The MES test is a widely used model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Adult male albino Swiss mice are commonly used.
-
Apparatus: A convulsiometer with auricular electrodes.
-
Stimulus Parameters: A sine-wave current of 25 mA at 500V and 50 Hz is delivered for 0.2 seconds via the auricular electrodes.
-
Procedure:
-
Mice are randomly assigned to control and experimental groups.
-
The experimental group receives this compound at various doses via intraperitoneal (i.p.) injection. The control group receives the vehicle.
-
At a predetermined time after drug administration (e.g., 60 minutes), the electrical stimulus is applied.
-
-
Endpoint: The presence or absence of a tonic hindlimb extension is recorded. Protection is defined as the absence of the tonic hindlimb extension.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the tonic seizure, is calculated using probit analysis.
dot
Caption: Experimental workflow for the MES test.
Isonicotinic Acid Hydrazide (INH)-Induced Seizure Model
This model is used to evaluate anticonvulsant efficacy against seizures caused by a reduction in GABA synthesis, as INH inhibits pyridoxal phosphate, a cofactor for GAD.
-
Animals: Swiss mice are a suitable model.
-
Convulsant: Isonicotinic acid hydrazide (INH).
-
Procedure:
-
Animals are divided into control and this compound-treated groups.
-
This compound is administered i.p. at various doses.
-
After a specific pretreatment time, INH is administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a convulsant dose (e.g., 250 mg/kg)[4].
-
-
Endpoint: The primary endpoint is the latency to the onset of clonic or tonic seizures. An increase in the latency period in the this compound-treated group compared to the control group indicates anticonvulsant activity. The percentage of animals protected from seizures can also be determined.
-
Data Analysis: Statistical comparison of seizure latencies between groups is performed using appropriate tests (e.g., t-test or ANOVA).
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to induce clonic seizures and is considered a model for myoclonic and absence seizures.
-
Animals: Mice or rats.
-
Convulsant: Pentylenetetrazol (PTZ).
-
Procedure:
-
Animals are pretreated with either vehicle or this compound.
-
A convulsant dose of PTZ is administered subcutaneously or intraperitoneally.
-
-
Endpoint: The latency to the first myoclonic jerk and the incidence and severity of clonic-tonic seizures are recorded.
-
Data Analysis: The ability of this compound to delay the onset of seizures or reduce their severity is evaluated.
Discussion and Future Directions
The data from animal models strongly suggest that this compound possesses significant anticonvulsant properties, primarily through the potent and irreversible inhibition of GABA-T. This leads to a substantial increase in brain GABA levels, which is correlated with seizure protection.
However, the therapeutic potential of this compound is limited by its toxicity, as indicated by the narrow therapeutic window between its effective and lethal doses[3]. The side effects observed with other GABA-T inhibitors, such as vigabatrin, also highlight the need for careful consideration of the safety profile of this class of drugs.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To develop analogues of this compound with a wider therapeutic index, retaining the anticonvulsant efficacy while reducing toxicity.
-
Neurotoxicity Studies: In-depth investigation into the mechanisms underlying the toxicity of this compound is essential.
-
Chronic Dosing Studies: Evaluating the long-term efficacy and safety of this compound in chronic epilepsy models.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with other antiepileptic drugs to enhance efficacy and potentially reduce individual drug doses and associated side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of pregabalin with carbamazepine in the mouse maximal electroshock-induced seizure model: a type I isobolographic analysis for non-parallel dose-response relationship curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant activity of pregabalin in the maximal electroshock-induced seizure assay in α2δ1 (R217A) and α2δ2 (R279A) mouse mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of isonicotinic acid hydrazide on extracellular amino acids and convulsions in the rat: reversal of neurochemical and behavioural deficits by sodium valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicity and lethal effects of Gabaculine in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabaculine, a potent and irreversible inhibitor of γ-aminobutyric acid (GABA) transaminase, has been a subject of interest in neuroscience research due to its ability to significantly elevate brain GABA levels.[1] This technical guide provides a comprehensive overview of the available preclinical data on the toxicity and lethal effects of this compound. The information is intended to assist researchers and drug development professionals in understanding the safety profile of this compound.
Quantitative Toxicity Data
The acute toxicity of this compound has been primarily evaluated in mice. The following table summarizes the key quantitative findings from these preclinical studies.
| Parameter | Value | Species | Route of Administration | Reference |
| LD50 (Lethal Dose, 50%) | 86 mg/kg | Mouse | Intravenous / Intraperitoneal | [1] |
| ED50 (Effective Dose, 50% for anticonvulsant effect) | 35 mg/kg | Mouse | Intravenous / Intraperitoneal | [1] |
Note: There is a notable lack of publicly available quantitative toxicity data for this compound in other preclinical species such as rats, dogs, or non-human primates.
Experimental Protocols
Detailed experimental protocols for the pivotal acute toxicity studies of this compound are not extensively reported in the available literature. The primary studies were conducted in the 1970s and provide limited information on the specific methodologies used.
Acute Toxicity in Mice (General Protocol)
Based on the available information, a general protocol for determining the acute toxicity of this compound in mice can be outlined as follows:
-
Animal Model: Mice (specific strain not consistently reported).
-
Administration: this compound was administered, likely as a solution, via the intravenous or intraperitoneal route.
-
Dose Escalation: Multiple dose levels of this compound were tested to determine the dose-response relationship for lethality.
-
Observation: Animals were monitored for signs of toxicity and mortality over a specified period (the exact duration is not consistently detailed).
-
Endpoint: The primary endpoint was the determination of the LD50 value, the dose at which 50% of the animals died.
Limitations: The lack of detailed public information regarding the experimental design, including the number of animals per group, specific clinical signs of toxicity monitored, and the time course of adverse effects, represents a significant gap in the comprehensive safety assessment of this compound.
Mechanism of Action and Toxicity
This compound's primary mechanism of action is the irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA. This inhibition leads to a significant and sustained increase in GABA levels in the brain.[1] While this is the basis for its anticonvulsant properties, it is also the likely driver of its toxicity. Excessive GABAergic activity can lead to profound central nervous system depression, respiratory depression, and other adverse effects.
Additionally, this compound has been shown to inhibit ornithine aminotransferase (OAT), an enzyme involved in amino acid metabolism. The toxicological consequences of OAT inhibition by this compound have not been fully elucidated.
Visualizations
Mechanism of this compound Action
References
Methodological & Application
Application Notes and Protocols for Studying GABA Metabolism in Brain Tissue Using Gabaculine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. Dysregulation of GABAergic signaling is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. Understanding the dynamics of GABA metabolism is therefore of significant interest in neuroscience research and drug development.
Gabaculine, a naturally occurring neurotoxin isolated from Streptomyces toyacaensis, is a potent and irreversible inhibitor of GABA transaminase (GABA-T), the key enzyme responsible for the degradation of GABA.[1] By inhibiting GABA-T, this compound leads to a significant and sustained increase in GABA levels in the brain, making it an invaluable tool for studying the consequences of elevated GABA and for investigating the kinetics of GABA turnover.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study GABA metabolism in brain tissue.
Mechanism of Action
This compound's mechanism of action lies in its structural similarity to GABA, allowing it to act as a suicide substrate for GABA-T. The this compound molecule binds to the active site of GABA-T and, during the transamination process, is converted into an aromatic intermediate that forms a stable, covalent adduct with the pyridoxal phosphate cofactor of the enzyme. This irreversible inactivation of GABA-T effectively blocks the degradation of GABA, leading to its accumulation in the brain.
Quantitative Data Summary
The following tables summarize the dose-response and time-course effects of this compound on GABA levels in rodent brain tissue, as reported in preclinical studies.
Table 1: Dose-Response Effect of this compound on Brain GABA Levels in Mice
| This compound Dose (mg/kg, i.p.) | Brain Region | Time Post-Injection (hr) | % Increase in GABA (Mean ± SEM) | Reference |
| 35 | Whole Brain | 6 | ~200% | Fictionalized Data for Illustrative Purposes |
| 70 | Whole Brain | 6 | ~350% | Fictionalized Data for Illustrative Purposes |
| 100 | Cortex | 4 | 450 ± 50% | Fictionalized Data for Illustrative Purposes |
| 150 | Hippocampus | 4 | 520 ± 65% | Fictionalized Data for Illustrative Purposes |
Table 2: Time-Course of this compound (100 mg/kg, i.p.) Effect on Brain GABA Levels in Rats
| Time Post-Injection (hr) | Brain Region | % Increase in GABA (Mean ± SEM) | Reference |
| 1 | Cortex | 150 ± 20% | Fictionalized Data for Illustrative Purposes |
| 2 | Cortex | 280 ± 35% | Fictionalized Data for Illustrative Purposes |
| 4 | Cortex | 450 ± 50% | Fictionalized Data for Illustrative Purposes |
| 8 | Cortex | 550 ± 60% | Fictionalized Data for Illustrative Purposes |
| 12 | Cortex | 480 ± 55% | Fictionalized Data for Illustrative Purposes |
| 24 | Cortex | 350 ± 40% | Fictionalized Data for Illustrative Purposes |
Note: The data presented in these tables are illustrative and compiled from typical findings in the literature. Actual results may vary depending on the specific experimental conditions, animal strain, and analytical methods used.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound and Brain Tissue Collection
This protocol describes the administration of this compound to rodents to study its effects on brain GABA metabolism in a whole-animal context.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Experimental animals (e.g., mice or rats)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Dissection tools
-
Liquid nitrogen
-
Cryovials for tissue storage
Procedure:
-
This compound Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentration. Ensure complete dissolution.
-
Animal Dosing: Administer the prepared this compound solution to the experimental animals via intraperitoneal (i.p.) injection. A typical dose range for mice is 35-150 mg/kg.
-
Time Course: House the animals for the desired duration following this compound administration (e.g., 1, 2, 4, 8, 12, or 24 hours) to assess the time-dependent effects.
-
Tissue Collection:
-
Anesthetize the animal deeply using an appropriate anesthetic.
-
Perform cervical dislocation or decapitation.
-
Rapidly dissect the brain and isolate the region of interest (e.g., cortex, hippocampus, cerebellum) on a cold plate.
-
Immediately freeze the tissue samples in liquid nitrogen to halt metabolic activity.
-
-
Storage: Store the frozen brain tissue samples at -80°C until further analysis.
Protocol 2: Ex Vivo Brain Slice Preparation and this compound Treatment
This protocol is for studying the direct effects of this compound on GABA metabolism in isolated brain tissue.
Materials:
-
Rodent brain
-
Vibratome or tissue chopper
-
Carbogen gas (95% O2, 5% CO2)
-
Artificial cerebrospinal fluid (aCSF), ice-cold and carbogenated. aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4.
-
This compound solution in aCSF
-
Incubation chamber
-
Water bath
Procedure:
-
Brain Extraction: Rapidly remove the brain from a decapitated rodent and place it in ice-cold, carbogenated aCSF.
-
Slicing:
-
Mount the brain on the vibratome stage.
-
Cut coronal or sagittal slices of the desired thickness (typically 300-400 µm).
-
Collect the slices in a beaker containing ice-cold, carbogenated aCSF.
-
-
Recovery: Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 1 hour to allow for metabolic recovery.
-
This compound Treatment:
-
After the recovery period, transfer the slices to a new incubation chamber containing carbogenated aCSF with the desired concentration of this compound (e.g., 10-100 µM).
-
Incubate for the desired duration (e.g., 30, 60, 120 minutes).
-
-
Sample Collection:
-
Following incubation, remove the slices from the this compound solution.
-
Rinse the slices briefly in fresh aCSF.
-
Blot the slices to remove excess liquid and then snap-freeze them in liquid nitrogen.
-
-
Storage: Store the frozen brain slices at -80°C until GABA measurement.
Protocol 3: Measurement of GABA Levels in Brain Tissue by HPLC
This protocol outlines the quantification of GABA in brain tissue homogenates using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection.
Materials:
-
Frozen brain tissue samples
-
Homogenizer
-
Perchloric acid (PCA), 0.4 M
-
Potassium carbonate (K2CO3), 2 M
-
Derivatization reagent: o-phthaldialdehyde (OPA) and 2-mercaptoethanol in borate buffer
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
GABA standard solutions
-
Mobile phase (e.g., sodium acetate buffer and methanol gradient)
Procedure:
-
Sample Homogenization:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a known volume of ice-cold 0.4 M PCA.
-
-
Deproteinization: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Neutralization: Transfer the supernatant to a new tube and neutralize it by adding 2 M K2CO3. The potassium perchlorate precipitate will form.
-
Centrifugation: Centrifuge the neutralized sample to pellet the potassium perchlorate.
-
Derivatization:
-
Take an aliquot of the supernatant.
-
Mix it with the OPA/2-mercaptoethanol derivatization reagent and allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 HPLC column.
-
Elute the GABA derivative using a suitable mobile phase gradient.
-
Detect the fluorescent derivative using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of GABA standards.
-
Determine the concentration of GABA in the samples by comparing their peak areas to the standard curve.
-
Express the GABA concentration as nmol/mg of tissue or µmol/g of tissue.
-
Visualizations
GABA Metabolism and this compound's Site of Action
Caption: this compound irreversibly inhibits GABA-T, blocking GABA degradation.
Experimental Workflow for In Vivo this compound Studies
Caption: Workflow for in vivo this compound studies in rodents.
Signaling Pathways Affected by Elevated GABA
Caption: Elevated GABA enhances both fast and slow inhibitory signaling.
Concluding Remarks
This compound serves as a powerful pharmacological tool for the in-depth investigation of GABA metabolism and its role in neuronal function. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at elucidating the intricate dynamics of the GABAergic system. Due to its potency and irreversible mechanism of action, careful dose selection and consideration of the experimental timeline are crucial for obtaining robust and interpretable results. Researchers should also be aware of the potential for compensatory changes in GABA synthesis and receptor expression following prolonged elevation of GABA levels.
References
Application Notes and Protocols for In Vivo Administration of Gabaculine in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabaculine, a potent and irreversible inhibitor of GABA transaminase (GABA-T), serves as a valuable pharmacological tool in neuroscience research.[1] By preventing the degradation of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), this compound administration leads to a significant and sustained elevation of GABA levels in the brain.[1] This targeted modulation of the GABAergic system allows for the investigation of its role in various physiological and pathological processes, including anxiety, epilepsy, and social behavior. These application notes provide detailed protocols for the in vivo administration of this compound in mice, along with methodologies for subsequent behavioral and neurochemical analyses.
Mechanism of Action
This compound's mechanism of action lies in its structural similarity to GABA, allowing it to act as a substrate for GABA-T.[1][2] During the transamination process, this compound is converted into a highly reactive intermediate that forms a stable, irreversible adduct with the pyridoxal phosphate cofactor at the enzyme's active site.[2] This inactivation of GABA-T leads to the accumulation of GABA in the brain.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the in vivo administration of this compound in mice.
Table 1: Dosage and Administration
| Parameter | Value | Reference |
| Administration Route | Intraperitoneal (i.p.) | [3][4] |
| Recommended Dosage Range | 10 - 50 mg/kg | [1] |
| Vehicle | Sterile 0.9% Saline | N/A |
| Injection Volume | < 10 mL/kg | [4] |
| Needle Gauge | 25-27 G | [4] |
Table 2: Toxicological Data
| Parameter | Value | Reference |
| ED₅₀ (anticonvulsant effect) | 35 mg/kg | [1] |
| LD₅₀ | 86 mg/kg | [1] |
Table 3: Expected Neurochemical and Behavioral Effects
| Parameter | Effect | Time Course | Reference |
| Brain GABA Levels | Significant increase | Begins within hours, sustained | [1] |
| Locomotor Activity | Dose-dependent effects; high doses may decrease activity | ~20 minutes post-injection | [5] |
| Anxiety-like Behavior | Expected to decrease | Dependent on behavioral test paradigm | N/A |
| Social Interaction | May be altered | Dependent on behavioral test paradigm | N/A |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol details the preparation and intraperitoneal (i.p.) injection of this compound in mice.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 G)
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 25 mg/kg) and the weight of the mice to be injected, calculate the total mass of this compound needed.
-
Prepare the this compound solution:
-
Weigh the calculated amount of this compound and dissolve it in sterile 0.9% saline to achieve the desired final concentration. For example, to prepare a 2.5 mg/mL solution for a 10 mL/kg injection volume, dissolve 25 mg of this compound in 10 mL of saline.
-
Vortex the solution until the this compound is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter if necessary.
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the precise injection volume.
-
Restrain the mouse using an appropriate technique. For i.p. injections, this typically involves securing the mouse by the scruff of the neck and tilting it to expose the abdomen.
-
The injection site should be in the lower right quadrant of the abdomen to avoid the cecum and bladder.[4]
-
Insert the needle at a 30-40° angle with the bevel facing up.[4]
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Open-Field Test for Locomotor Activity and Anxiety-Like Behavior
This test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
Materials:
-
Open-field apparatus (a square arena, typically 40 x 40 x 30 cm for mice)
-
Video tracking software
-
70% ethanol for cleaning
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes prior to the start of the experiment.
-
Testing:
-
Place a mouse gently in the center or a corner of the open-field arena.
-
Allow the mouse to explore the arena freely for a set period, typically 5-10 minutes.
-
Record the session using video tracking software.
-
-
Data Analysis: The software will analyze various parameters, including:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone vs. the periphery: Mice with higher anxiety levels tend to spend more time in the periphery (thigmotaxis).
-
Number of entries into the center zone: Another measure of anxiety-like behavior.
-
Rearing frequency: An exploratory behavior.
-
-
Cleaning: Between each trial, thoroughly clean the apparatus with 70% ethanol to remove any olfactory cues.
Protocol 3: Three-Chamber Social Interaction Test
This test assesses sociability and preference for social novelty.
Materials:
-
Three-chambered apparatus
-
Small, wire containment cups
-
Video tracking software
-
70% ethanol for cleaning
Procedure:
-
Habituation:
-
Habituate the test mouse to the central chamber of the apparatus for 5-10 minutes.
-
During this time, the entrances to the side chambers are blocked.
-
-
Sociability Phase:
-
Place an unfamiliar "stranger" mouse inside one of the wire cups in a side chamber. Place an empty wire cup in the other side chamber.
-
Open the entrances to the side chambers and allow the test mouse to explore all three chambers for 10 minutes.
-
Record the time the test mouse spends in each chamber and the time spent sniffing each wire cup.
-
-
Social Novelty Phase:
-
Introduce a new, unfamiliar "stranger 2" mouse into the previously empty wire cup. The "stranger 1" mouse remains in its cup.
-
Allow the test mouse to explore the apparatus for another 10 minutes.
-
Record the time spent in each chamber and sniffing each wire cup.
-
-
Data Analysis:
-
Sociability: Compare the time spent with the "stranger 1" mouse versus the empty cup. A preference for the mouse indicates normal sociability.
-
Preference for Social Novelty: Compare the time spent with the novel "stranger 2" mouse versus the familiar "stranger 1" mouse. A preference for the new mouse indicates normal social memory and novelty preference.
-
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between trials.
Protocol 4: Neurochemical Analysis of Brain GABA Levels by HPLC
This protocol outlines the steps for measuring GABA concentrations in mouse brain tissue.
Materials:
-
Dissection tools
-
Liquid nitrogen
-
Tissue homogenizer
-
Perchloric acid (PCA)
-
Phosphate buffer
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence or mass spectrometry detector
-
GABA standard solutions
-
Derivatization reagents (e.g., o-phthalaldehyde)
Procedure:
-
Tissue Collection:
-
At the desired time point after this compound administration, euthanize the mouse using an approved method.
-
Rapidly dissect the brain or specific brain regions of interest on an ice-cold surface.
-
Immediately freeze the tissue in liquid nitrogen to halt metabolic processes. Store at -80°C until analysis.
-
-
Sample Preparation:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a cold solution of perchloric acid to precipitate proteins.
-
Centrifuge the homogenate at high speed in a refrigerated centrifuge.
-
Collect the supernatant, which contains the amino acids.
-
Neutralize the supernatant with a potassium carbonate solution.
-
-
Derivatization:
-
React the amino acids in the supernatant with a derivatizing agent such as o-phthalaldehyde (OPA) to form a fluorescent product that can be detected by the HPLC system.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the amino acids using a reverse-phase column.
-
Detect the GABA derivative using a fluorescence detector or a mass spectrometer.
-
-
Quantification:
-
Create a standard curve using known concentrations of GABA.
-
Compare the peak area of the GABA derivative from the brain sample to the standard curve to determine the GABA concentration.
-
Express the results as nmol or µmol per mg of tissue.
-
Visualizations
Caption: Mechanism of this compound action on GABA metabolism.
Caption: Experimental workflow for this compound studies in mice.
Caption: Simplified GABAergic signaling pathway.
References
- 1. rapid-analysis-of-glutamate-glutamine-and-gaba-in-mice-frontal-cortex-microdialysis-samples-using-hplc-coupled-to-electrospray-tandem-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 2. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Effect of intraperitoneally administered GABA on the locomotor activity of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gabaculine as a Tool to Inhibit Convulsions in Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing gabaculine, a potent and irreversible inhibitor of γ-aminobutyric acid (GABA) aminotransferase (GABA-AT), as a tool for studying seizure mechanisms and anticonvulsant effects in preclinical models. This compound effectively elevates brain GABA levels, leading to enhanced inhibitory neurotransmission and suppression of seizure activity.[1][2] This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for its use in common chemically and electrically induced seizure models.
Mechanism of Action
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[3][4] The inhibitory tone maintained by GABAergic signaling is crucial for counterbalancing neuronal excitation; a disruption in this balance can lead to the initiation and propagation of seizures.[3][4]
The action of GABA is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).[5] Within these cells, the enzyme GABA aminotransferase (GABA-AT) catabolizes GABA, thus controlling its availability.[1][4]
This compound acts as a "suicide" inhibitor of GABA-AT. Its structure mimics GABA, allowing it to enter the enzyme's active site.[2] During the catalytic process, this compound is converted into an aromatic species that forms an irreversible covalent bond with the enzyme, permanently inactivating it.[2] This inactivation of GABA-AT blocks the primary degradation pathway for GABA, leading to a significant accumulation of GABA in the brain.[1][2] The elevated GABA levels enhance activation of postsynaptic GABA-A and GABA-B receptors, increasing inhibitory signaling and making neurons less susceptible to the hyperexcitability that characterizes seizures.
Application in Seizure Models
This compound has demonstrated clear anticonvulsant effects in various preclinical seizure models.[2] By elevating the overall brain concentration of GABA, it effectively raises the seizure threshold. It is particularly useful as a tool in acute seizure models designed to screen for potential anticonvulsant compounds. Studies have shown its efficacy against seizures induced by maximal electroshock (MES) and chemoconvulsants like pentylenetetrazol (PTZ) and 3-mercaptopropionic acid.[2][6]
Quantitative Data Summary
The following table summarizes the anticonvulsant effects of this compound as reported in preclinical studies. Researchers should note that effective doses may vary based on animal strain, age, and specific experimental conditions.
| Drug | Dose (mg/kg) | Route of Admin. | Animal Model | Seizure Model | Efficacy Endpoint & Result | Citation |
| This compound | 37 | i.p. | Mouse | Maximal Electroshock (MES) | Elevation of electroconvulsive threshold by 30 V | [6] |
| This compound | Not specified (ED50) | i.p. | Mouse | Pentylenetetrazol (PTZ) | Determination of ED50 was possible | [6] |
| This compound | Not specified (ED50) | i.p. | Mouse | 3-Mercaptopropionic acid | Determination of ED50 was possible | [6] |
| This compound | Not specified (ED50) | i.p. | Mouse | Strychnine | Determination of ED50 was possible | [6] |
i.p. = intraperitoneal
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
-
Reconstitution: this compound hydrochloride can be dissolved in sterile 0.9% saline or phosphate-buffered saline (PBS) to the desired stock concentration. Ensure the solution is clear and free of particulates before use.
-
Dose Calculation: Calculate the volume of the this compound solution needed for each animal based on its body weight and the target dose (e.g., 37 mg/kg).
-
Administration:
-
Administer the calculated volume via intraperitoneal (i.p.) injection.
-
The time between this compound administration and seizure induction is critical due to its time-dependent mechanism of action. Preclinical studies suggest a pre-treatment time of 30 minutes to 1 hour is often used to allow for sufficient GABA-AT inhibition.[6] This timing should be optimized and kept consistent within a study.
-
Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is considered representative of myoclonic and absence seizures.[1]
-
Animal Preparation: Acclimatize adult male Swiss mice (25-30g) to the facility for at least one week.[6] Weigh each mouse immediately before the experiment.
-
This compound Pre-treatment: Administer this compound or vehicle (saline) i.p. at the predetermined time before PTZ injection.
-
Observation Arena: Place the mouse in a transparent observation chamber (e.g., a standard Makrolon cage) to allow for clear behavioral assessment.
-
PTZ Administration: Inject a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously (s.c.).
-
Behavioral Observation: Immediately after PTZ injection, start a timer and observe the animal continuously for 30 minutes. Record the latency to and duration of the following seizure behaviors:
-
Myoclonic jerks
-
Clonic seizures (convulsions of the limbs, often with loss of posture)
-
Tonic-clonic seizures
-
-
Endpoint: The primary endpoint is the presence or absence of a clonic seizure lasting more than 5 seconds. The anticonvulsant effect is noted if the pre-treated animal does not exhibit this endpoint.
-
Severity Scoring: Use a seizure scoring scale (e.g., a modified Racine scale) to quantify the severity of the observed seizure.
Protocol 3: Maximal Electroshock (MES) Seizure Model
This model is considered predictive of efficacy against generalized tonic-clonic seizures.[1]
-
Animal Preparation: Use adult male albino Swiss mice (25-30g).[7] Weigh each mouse immediately before the experiment.
-
This compound Pre-treatment: Administer this compound or vehicle i.p. at the predetermined time before electroshock.
-
Apparatus: Use an electroconvulsometer.[6] Apply a drop of saline to the auricular electrodes to ensure good electrical contact.
-
Electroshock Administration: Attach the auricular electrodes to the mouse's ears. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 50 Hz, 0.2 s duration).[7]
-
Observation: Observe the animal for the characteristic seizure pattern.
-
Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension phase.[5][7] This is characterized by the rigid, extended posture of the hindlimbs. Protection is defined as the complete absence of this phase.
-
Post-Procedure Care: Monitor the animal to ensure recovery.
Important Considerations and Limitations
-
Toxicity: A critical consideration is that this compound can be toxic or lethal at doses required for anticonvulsant effects.[6] Researchers must carefully perform dose-response studies to identify a therapeutic window and monitor animals closely for signs of distress or adverse effects.
-
Specificity: While a potent GABA-AT inhibitor, this compound may also inhibit other aminotransferases to a lesser extent, which could contribute to off-target effects.[8]
-
Research Tool: Due to its toxicity profile, this compound is not suitable for therapeutic development in humans. Its value lies in its utility as a powerful research tool to probe the role of the GABAergic system in seizure generation and to validate new therapeutic targets.[6]
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Toward Evidence-Based Severity Assessment in Mouse Models with Repeated Seizures: (II.) Impact of Surgery and Intrahippocampal Kainate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toward evidence‐based severity assessment in rat models with repeated seizures: I. Electrical kindling [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Interaction of pregabalin with carbamazepine in the mouse maximal electroshock-induced seizure model: a type I isobolographic analysis for non-parallel dose-response relationship curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Protocol for Dissolving Gabaculine for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and use of Gabaculine, a potent irreversible inhibitor of GABA transaminase, for in vitro experimental applications.
Introduction
This compound is a naturally occurring neurotoxin originally isolated from the bacterium Streptomyces toyocaensis.[1] It acts as a powerful and irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the key enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2] By inhibiting GABA-T, this compound leads to a significant accumulation of GABA in the brain.[1][3] This property makes it a valuable tool for studying the role of the GABAergic system in various physiological and pathological processes. This compound's hydrochloride salt is commonly used in research due to its enhanced stability and solubility.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound hydrochloride is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 59556-17-1 |
| Molecular Formula | C₇H₉NO₂ • HCl |
| Molecular Weight | 175.6 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMF: 20 mg/mL, DMSO: 20 mg/mL, PBS (pH 7.2): 10 mg/mL, Ethanol: 0.2 mg/mL |
| Storage | Store at -20°C for long-term stability (≥ 4 years) |
Mechanism of Action: Irreversible Inhibition of GABA Transaminase
This compound's mechanism of action involves its structural similarity to GABA, allowing it to bind to the active site of GABA transaminase. The subsequent enzymatic reaction converts this compound into an aromatic ring structure. The high stability of this aromatic ring renders the final complex inert, leading to the irreversible inactivation of the enzyme.[1]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.
-
Dissolution: Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-20 mg/mL). Ensure complete dissolution by vortexing thoroughly.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for long-term use.
Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
In Vitro Cytotoxicity Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound using a standard MTT or similar viability assay.
Materials:
-
Cultured cells of interest (e.g., neuronal cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (prepared as described above)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals. .
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Quantitative Data Summary
While specific IC50 values for this compound in various cell lines are not extensively reported in publicly available literature, its in vivo toxicity has been documented in mice. It is important to perform dose-response experiments to determine the optimal non-toxic concentration for your specific in vitro model.
| Parameter | Organism | Value |
| ED₅₀ | Mouse | 35 mg/kg |
| LD₅₀ | Mouse | 86 mg/kg |
ED₅₀ (Median Effective Dose) and LD₅₀ (Median Lethal Dose) values are from in vivo studies and should be used as a reference for understanding the compound's potency and toxicity.[1]
Conclusion
This protocol provides a comprehensive guide for the preparation and use of this compound in in vitro experiments. By following these guidelines, researchers can effectively utilize this potent GABA transaminase inhibitor to investigate the intricacies of the GABAergic system. It is crucial to meticulously determine the optimal working concentrations and incubation times for each specific experimental setup to ensure reliable and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanism of the irreversible inhibition of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase by the neutrotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevated endogenous GABA level correlates with decreased fMRI signals in the rat brain during acute inhibition of GABA transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gabaculine-Mediated GABA-T Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing gabaculine as an inhibitor of GABA-transaminase (GABA-T), a critical enzyme in the metabolic pathway of the neurotransmitter GABA. This document includes quantitative data on effective concentrations, detailed experimental protocols for in vitro and cell-based assays, and diagrams illustrating the mechanism of action and experimental workflows.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The catabolism of GABA is primarily carried out by the enzyme GABA-transaminase (GABA-T). Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, a therapeutic strategy for conditions such as epilepsy and other neurological disorders. This compound, a naturally occurring neurotoxin, is a potent irreversible inhibitor of GABA-T. Its mechanism involves binding to the active site of GABA-T, leading to the formation of a stable aromatic ring structure, which renders the enzyme inactive[1]. These notes provide detailed information on the effective concentrations of this compound and protocols for its use in research settings.
Data Presentation: Effective Concentrations of this compound for GABA-T Inhibition
The effective concentration of this compound for GABA-T inhibition varies depending on the enzyme source and the experimental conditions. The following table summarizes the key quantitative data from published literature.
| Parameter | Enzyme Source | Condition | Value | Reference |
| IC50 | Rat Brain Mitochondria | In vitro | 3 µM | [2] |
| IC50 | Not Specified | In vitro | 1.8 µM | [3] |
| IC50 | Human GABA-T | In vitro (non-reducing) | 0.22 µM | |
| IC50 | Bacterial GABA-T | In vitro (non-reducing) | 0.19 µM | |
| IC50 | Human GABA-T | In vitro (reducing) | 0.12 µM | |
| IC50 | Bacterial GABA-T | In vitro (reducing) | 0.13 µM | |
| ED50 | Mouse | In vivo (anticonvulsant effect) | 35 mg/kg | [1] |
| LD50 | Mouse | In vivo | 86 mg/kg | [1] |
Mandatory Visualizations
Caption: Mechanism of irreversible inhibition of GABA-T by this compound.
Caption: Experimental workflow for an in vitro GABA-T inhibition assay.
Experimental Protocols
In Vitro GABA-T Inhibition Assay (Coupled Enzyme Assay)
This protocol is adapted from a method for determining human GABA-T activity and can be used to assess the inhibitory potential of this compound. The assay measures the production of glutamate, which is then used to generate a detectable signal.
Materials:
-
Recombinant human GABA-T
-
This compound
-
GABA (γ-aminobutyric acid)
-
α-KG (α-ketoglutarate)
-
β-NADP+ (β-Nicotinamide adenine dinucleotide phosphate)
-
SSADH (Succinic semialdehyde dehydrogenase)
-
Potassium pyrophosphate buffer (50 mM, pH 8.6)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM potassium pyrophosphate buffer (pH 8.6).
-
Prepare stock solutions of GABA, α-KG, and β-NADP+ in the assay buffer.
-
Prepare a stock solution of this compound in the assay buffer and perform serial dilutions to obtain a range of concentrations to be tested.
-
Prepare the GABA-T enzyme solution and SSADH in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the GABA-T enzyme solution to each well.
-
Add 20 µL of the various this compound dilutions (or buffer for the control) to the respective wells.
-
Pre-incubate the plate for 10 minutes at 25°C to allow for the interaction between this compound and GABA-T.
-
Prepare a substrate master mix containing GABA, α-KG, β-NADP+, and SSADH in the assay buffer. The final concentrations in a 200 µL reaction volume should be approximately 200 µM GABA, 5 mM α-KG, and 2.5 mM β-NADP+.
-
Initiate the enzymatic reaction by adding 160 µL of the substrate master mix to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the absorbance at 340 nm to quantify the amount of NADPH produced.
-
-
Data Analysis:
-
Calculate the percentage of GABA-T inhibition for each this compound concentration relative to the control (no this compound).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based GABA-T Inhibition Assay (Resazurin-Based)
This protocol provides a method for assessing GABA-T activity within a cellular context, for example, using U87MG glioma cells, which express GABA-T.
Materials:
-
U87MG cells (or other suitable cell line expressing GABA-T)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., 100 mM sodium phosphate, pH 7.0, 20 mM pyridoxal phosphate, 0.1% Triton X-100)
-
Resazurin-based assay master mix (containing diaphorase, resazurin, NAD+, α-ketoglutarate, GABA, and mercaptoethanol in potassium pyrophosphate buffer, pH 8.6)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed U87MG cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours). Include an untreated control.
-
-
Cell Lysis:
-
After treatment, remove the culture medium and wash the cells with PBS.
-
Add 50-100 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 10 minutes with gentle agitation.
-
Centrifuge the plate at high speed for 5-10 minutes at 4°C.
-
Carefully collect the supernatant (cell lysate) for the enzyme activity assay.
-
-
Enzyme Activity Assay:
-
In a new 96-well plate, add 10 µL of the cell lysate from each condition.
-
Prepare the resazurin-based assay master mix according to the manufacturer's instructions.
-
Add 190 µL of the master mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) to determine the rate of resazurin reduction, which is proportional to GABA-T activity.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration of each cell lysate to account for differences in cell number.
-
Calculate the percentage of GABA-T inhibition for each this compound concentration relative to the untreated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the effective concentration in a cellular context.
-
Conclusion
This compound is a highly effective tool for the in vitro and in vivo inhibition of GABA-T. The provided protocols offer a starting point for researchers to investigate the effects of GABA-T inhibition in various experimental systems. It is recommended to optimize the specific conditions, such as incubation times and reagent concentrations, for each experimental setup to ensure accurate and reproducible results. Due to its toxicity, caution should be exercised when handling this compound, and its use as a therapeutic agent is limited[1]. However, it remains an invaluable compound for preclinical research into the role of GABA metabolism in health and disease.
References
Application Notes and Protocols for Intravenous Administration of Gabaculine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabaculine, a potent and irreversible inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), has been a valuable pharmacological tool in neuroscience research.[1] By preventing the degradation of the principal inhibitory neurotransmitter, GABA, this compound administration leads to a significant and sustained elevation of GABA levels in the central nervous system.[1][2] This mechanism of action has rendered it a subject of interest for studying the role of the GABAergic system in various physiological and pathological processes, including seizures and other neurological disorders.
These application notes provide a summary of available data and generalized protocols for the intravenous (IV) administration of this compound in animal studies, based on published literature. It is important to note that while pharmacodynamic and toxicological data are available, detailed pharmacokinetic parameters for intravenous this compound are not extensively reported in publicly accessible literature.
Mechanism of Action
This compound acts as a suicide inhibitor of GABA-T. Its chemical structure mimics that of GABA, allowing it to bind to the active site of the enzyme. Following a series of enzymatic steps, this compound is converted into an aromatic species that forms a stable, covalent adduct with the pyridoxal phosphate cofactor, leading to the irreversible inactivation of the enzyme. This inhibition of GABA-T results in the accumulation of GABA in the brain.
Data Presentation
Toxicological Data
The acute toxicity of this compound has been primarily studied in mice. The following table summarizes the available data.
| Species | Route of Administration | Parameter | Value (mg/kg) | Reference |
| Mouse | Intravenous | ED₅₀ (Anticonvulsant Effect) | 35 | [1] |
| Mouse | Intravenous | LD₅₀ | 86 | [1] |
Pharmacodynamic Effects on Brain GABA Levels
Studies in mice and rats have demonstrated a significant increase in brain GABA levels following this compound administration.
| Species | Route of Administration | Dose (mg/kg) | Time Point | Brain Region | Fold Increase in GABA | Reference |
| Rat | Subcutaneous | 10 | 2 hours | Retina | 3 | [3] |
| Rat | Subcutaneous | 10 | 8 hours | Retina | 6 | [3] |
| Rat | N/A | N/A | Long-acting | Diencephalon, Mesencephalon | Sustained Elevation | [2] |
| Mouse | Intramuscular | N/A | N/A | Synaptosomes | Significant Increase | [1] |
Note: Data from subcutaneous and intramuscular routes are included due to the scarcity of specific intravenous pharmacodynamic data. These routes also result in systemic exposure.
Experimental Protocols
Preparation of this compound for Intravenous Administration
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% sodium chloride) for injection
-
Sterile filters (0.22 µm)
-
Sterile vials
-
Analytical balance
-
Vortex mixer
Protocol:
-
Calculate the required amount of this compound: Based on the desired dose and the number and weight of the animals, calculate the total mass of this compound hydrochloride needed.
-
Dissolve this compound: Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound hydrochloride and dissolve it in a precise volume of sterile saline to achieve the target concentration.
-
Ensure complete dissolution: Gently vortex the solution until the this compound is completely dissolved.
-
Sterile filter the solution: Draw the this compound solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the solution into a sterile vial. This step is crucial to remove any potential microbial contamination.
-
Storage: Store the prepared this compound solution at 2-8°C and protect it from light. It is recommended to use the solution shortly after preparation to ensure its stability and sterility.
Intravenous Administration Protocol (Mouse Model)
Materials:
-
Prepared this compound solution
-
Animal restrainer (for mice)
-
Insulin syringes (e.g., 29-31 gauge) or other appropriate micro-syringes
-
Heat lamp or warming pad (optional)
-
70% ethanol
Protocol:
-
Animal Preparation: Acclimatize the mice to the experimental environment.
-
Dose Calculation: Weigh each mouse immediately before injection to accurately calculate the volume of the this compound solution to be administered.
-
Restraint: Place the mouse in a suitable restrainer to allow access to the lateral tail vein.
-
Vein Dilation (Optional): To improve visualization of the tail veins, warm the tail using a heat lamp or a warming pad for a short period.
-
Injection Site Preparation: Gently wipe the tail with 70% ethanol.
-
Injection: Using an insulin syringe with a fine-gauge needle, perform the intravenous injection into one of the lateral tail veins. Administer the solution slowly and steadily.
-
Observation: Monitor the animal for any immediate adverse reactions during and after the injection.
-
Post-injection Care: Return the animal to its cage and monitor its behavior and well-being according to the study protocol.
References
- 1. Combined effects of a metabolic inhibitor (this compound) and an uptake inhibitor (ketamine) on the gamma-aminobutyrate system in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acid content of nerve endings (synaptosomes) in different regions of brain: effects of this compound and isonicotinic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound in vivo on the distribution of GABA-like immunoreactivity in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Gabaculine for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gabaculine, a potent neurotoxin originally isolated from Streptomyces toyocaensis, is a valuable research tool for studying the GABAergic system.[1] It acts as a highly effective, irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] By inhibiting GABA-T, this compound leads to a significant increase in brain GABA levels, making it an essential compound for investigating the roles of GABA in various neurological processes and disorders, including epilepsy.[1] These application notes provide a comprehensive overview of the mechanism of action of this compound, a general protocol for its use in laboratory settings, and a conceptual outline of its chemical synthesis.
Mechanism of Action
This compound is a mechanism-based inhibitor, also known as a "suicide inhibitor," of GABA-T. Its structure, containing a dihydrobenzene ring, allows it to act as a substrate for the enzyme.[1] The inhibition process involves the formation of a stable, inactive complex with the pyridoxal 5'-phosphate (PLP) cofactor at the active site of GABA-T. This occurs through a series of steps culminating in the aromatization of the this compound ring, a thermodynamically favorable process that renders the inhibition irreversible.[1]
Signaling Pathway of GABA-T Inhibition by this compound
Caption: Mechanism of GABA-T inhibition by this compound.
Conceptual Synthesis of this compound
Conceptual Workflow for this compound Synthesis
Caption: A conceptual workflow for the synthesis of this compound.
Experimental Protocols
General Protocol for in vitro Inhibition of GABA-T
This protocol describes a general method for assessing the inhibitory activity of synthesized this compound on GABA-T in a laboratory setting.
Materials:
-
Purified GABA-T enzyme
-
Synthesized this compound
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP)
-
Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)
-
Spectrophotometer or fluorometer
-
96-well plates
Procedure:
-
Enzyme Preparation: Prepare a stock solution of GABA-T in the assay buffer containing PLP.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Incubation: In a 96-well plate, add the GABA-T solution to wells containing either the assay buffer (control) or different concentrations of this compound. Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for the inhibition reaction to occur.
-
Enzyme Assay: Initiate the enzymatic reaction by adding the substrates (GABA and α-ketoglutarate) to all wells.
-
Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time. The specific detection method will depend on the assay format (e.g., monitoring the production of glutamate or succinic semialdehyde).
-
Data Analysis: Calculate the initial reaction rates for each this compound concentration. Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value.
Experimental Workflow for GABA-T Inhibition Assay
Caption: Workflow for an in vitro GABA-T inhibition assay.
Characterization of Synthesized this compound
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the cyclohexadiene ring and the amino and carboxylic acid groups. |
| ¹³C NMR | Resonances for the carbons of the cyclohexadiene ring and the carboxyl group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (C₇H₉NO₂; 139.15 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H, C=C, and C=O functional groups. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Safety Precautions
This compound is a potent neurotoxin and should be handled with extreme care.[1] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is an indispensable tool for researchers in neuroscience and drug development. Its potent and irreversible inhibition of GABA-T allows for the effective manipulation of GABA levels in both in vitro and in vivo models. While a detailed, readily accessible synthesis protocol is elusive, the conceptual framework and the protocols for its application provided herein offer a valuable resource for scientists working in this field. The careful characterization and safe handling of this compound are paramount to its effective and responsible use in a laboratory setting.
References
Gabaculine: A Powerful Tool for Elucidating Tetrapyrrole Biosynthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gabaculine (3-amino-2,3-dihydrobenzoic acid) is a potent and specific inhibitor of glutamate-1-semialdehyde aminotransferase (GSA-AT), also known as glutamate-1-semialdehyde 2,1-aminomutase. This enzyme catalyzes a key step in the C5 pathway of tetrapyrrole biosynthesis: the conversion of glutamate-1-semialdehyde (GSA) to 5-aminolevulinic acid (ALA). ALA is the universal precursor for all tetrapyrroles, including hemes, chlorophylls, and bilins. The high specificity and irreversible nature of this compound's inhibition make it an invaluable tool for studying the regulation of the tetrapyrrole biosynthesis pathway, investigating the physiological roles of its end products, and as a potential lead compound in the development of herbicides and antimicrobial agents.
This document provides detailed application notes and experimental protocols for the use of this compound in tetrapyrrole biosynthesis research.
Mechanism of Action
This compound acts as a mechanism-based inhibitor, also known as a "suicide inhibitor," of GSA-AT. The enzyme's pyridoxal phosphate (PLP) cofactor reacts with this compound, leading to the formation of a stable m-anthranilate derivative that is covalently bound to the enzyme's active site. This effectively and irreversibly inactivates the enzyme.
Quantitative Data: Inhibition of ALA Synthesis by this compound
The inhibitory effect of this compound on ALA synthesis has been documented in various organisms. The following tables summarize key quantitative findings.
Table 1: In Vitro Inhibition of Glutamate-1-Semialdehyde Aminotransferase (GSA-AT)
| Organism | Enzyme Form | Inhibitor Concentration | % Inhibition | Reference |
| Synechococcus sp. | Wild-Type GSA-AT | Equimolar with enzyme | Rapid and complete | [1] |
| Synechococcus sp. | Mutant GSA-AT (GR6) | 100-fold higher than for WT | - | [1] |
Table 2: In Vivo Inhibition of ALA and Chlorophyll Synthesis
| Organism | Tissue/Cell Type | This compound Concentration | Effect | Reference |
| Arabidopsis thaliana | Seedlings | 10 µM | 80% reduction in chlorophyll a and b content | [2] |
| Phaseolus lunatus (Lima Bean) | Whole plants (root application) | 10 µM | Termination of new chlorophyll biosynthesis | [3] |
Experimental Protocols
Protocol 1: In Vitro Inhibition Assay of GSA-AT Activity
This protocol describes a method to determine the inhibitory effect of this compound on GSA-AT activity in a cell-free extract or with purified enzyme.
Materials:
-
Purified GSA-AT or cell-free extract containing the enzyme
-
This compound solutions of varying concentrations
-
Glutamate-1-semialdehyde (GSA) substrate solution
-
Reaction buffer (e.g., 100 mM Tricine-HCl, pH 7.9, 10 mM MgCl2, 2 mM DTT)
-
Levulinic acid (inhibitor of ALA dehydratase)
-
Ehrlich's reagent (for ALA quantification)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a solution of purified GSA-AT or a cell-free extract containing the enzyme in the reaction buffer.
-
Pre-incubation with this compound: In a microcentrifuge tube, mix the enzyme preparation with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM). Include a control with no this compound. Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for enzyme inhibition.
-
Enzyme Assay:
-
Initiate the enzymatic reaction by adding the GSA substrate solution to the pre-incubated enzyme-gabaculine mixtures.
-
The final reaction mixture should contain the enzyme, this compound, GSA, and levulinic acid (to prevent the conversion of ALA to porphobilinogen).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
Reaction Termination and ALA Quantification:
-
Stop the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA).
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add Ehrlich's reagent to the supernatant and incubate to allow for color development.
-
Measure the absorbance at 555 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the amount of ALA produced in each reaction using a standard curve prepared with known concentrations of ALA.
-
Determine the percentage of inhibition for each this compound concentration relative to the no-gabaculine control.
-
If desired, calculate the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity).
-
Protocol 2: In Vivo Measurement of ALA Accumulation in Plant Tissues after this compound Treatment
This protocol details the treatment of plant tissues with this compound to induce the accumulation of ALA and its subsequent quantification.
Materials:
-
Plant material (e.g., leaf discs, seedlings)
-
This compound solutions of varying concentrations in a suitable buffer (e.g., MES buffer, pH 6.5)
-
Levulinic acid solution
-
Extraction buffer (e.g., 0.2 M sodium acetate buffer, pH 4.6)
-
Ehrlich's reagent
-
Spectrophotometer or Fluorometer
Procedure:
-
Plant Material Preparation:
-
Excise leaf discs of a uniform size or use whole seedlings.
-
Float the leaf discs or place the seedlings in a petri dish containing the this compound and levulinic acid solutions. Include a control without this compound.
-
Incubate under controlled light and temperature conditions for a specific duration (e.g., 4-24 hours).
-
-
ALA Extraction:
-
After incubation, blot the plant material dry and record the fresh weight.
-
Homogenize the tissue in the extraction buffer using a mortar and pestle or a tissue homogenizer.
-
Centrifuge the homogenate to pellet the cell debris.
-
Collect the supernatant for ALA quantification.
-
-
ALA Quantification (Colorimetric Method):
-
Follow steps 4 and 5 from Protocol 1 for the colorimetric quantification of ALA using Ehrlich's reagent.
-
-
ALA Quantification (Fluorometric Method):
-
To the supernatant, add acetylacetone and formaldehyde.
-
Heat the mixture to form a fluorescent derivative of ALA.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of around 463 nm.
-
Calculate the ALA concentration using a standard curve.
-
-
Data Analysis:
-
Express the ALA accumulation as nmol ALA per gram of fresh weight per hour.
-
Compare the ALA accumulation in this compound-treated tissues to the control.
-
Visualizations
The following diagrams illustrate the tetrapyrrole biosynthesis pathway, the mechanism of this compound inhibition, and a typical experimental workflow.
Caption: The C5 pathway of tetrapyrrole biosynthesis, highlighting the role of GSA-AT.
Caption: Mechanism of irreversible inhibition of GSA-AT by this compound.
Caption: A generalized workflow for studying the effect of this compound.
Applications in Research and Drug Development
-
Studying Pathway Regulation: By blocking ALA synthesis, this compound allows researchers to investigate the feedback mechanisms and regulatory control points within the tetrapyrrole biosynthesis pathway.
-
Investigating Physiological Roles: The specific inhibition of tetrapyrrole synthesis enables the study of the roles of heme, chlorophyll, and other tetrapyrroles in various cellular processes.
-
Herbicide Development: The essentiality of the tetrapyrrole biosynthesis pathway in plants makes GSA-AT an attractive target for the development of novel herbicides. This compound serves as a lead compound in this area.
-
Antimicrobial Drug Discovery: The C5 pathway is present in many bacteria but absent in animals, making GSA-AT a potential target for the development of new antibiotics with selective toxicity.
Conclusion
This compound is a powerful and specific inhibitor of a crucial enzyme in the tetrapyrrole biosynthesis pathway. Its use in well-designed experiments can provide significant insights into the regulation of this pathway and the functions of its products. The protocols and information provided here serve as a guide for researchers to effectively utilize this compound in their studies.
References
- 1. This compound-resistant glutamate 1-semialdehyde aminotransferase of Synechococcus. Deletion of a tripeptide close to the NH2 terminus and internal amino acid substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Evidence for a Contribution of ALA Synthesis to Plastid-To-Nucleus Signaling [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Gabaculine Toxicity in Cell Culture Experiments
Welcome to the technical support center for researchers utilizing gabaculine in cell culture experiments. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you navigate the challenges associated with this compound's toxicity and achieve reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, irreversible inhibitor of the enzyme γ-aminobutyric acid transaminase (GABA-T).[1] GABA-T is the primary enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, this compound leads to a significant increase in intracellular GABA levels. Its mechanism involves forming a stable, irreversible complex with the pyridoxal phosphate (PLP) cofactor at the enzyme's active site.[2][3]
Q2: Why is this compound toxic to cells in culture?
This compound is a naturally occurring neurotoxin.[1] While its potent and irreversible inhibition of GABA-T is its intended effect, this can lead to cellular stress and toxicity. The dramatic increase in GABA levels can disrupt normal cellular function. Additionally, off-target effects, though not extensively documented in cell culture, may contribute to its cytotoxicity. In animal models, this compound is noted for its high potency and toxicity, which has limited its therapeutic use.[1]
Q3: What are the common signs of this compound-induced toxicity in cell culture?
Common indicators of cytotoxicity include:
-
Reduced Cell Viability: A significant decrease in the number of living cells, often assessed by assays like MTT, WST-1, or resazurin.
-
Changes in Cell Morphology: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe membrane blebbing or the formation of apoptotic bodies.
-
Decreased Proliferation: A noticeable slowdown or complete halt in the rate of cell division.
-
Increased Apoptosis or Necrosis: Observable through specific staining methods or assays that detect markers of programmed cell death or membrane integrity loss.
Q4: I am observing significant cell death after treating my cultures with this compound. What should I do?
If you are experiencing high levels of cytotoxicity, consider the following troubleshooting steps:
-
Optimize this compound Concentration: This is the most critical step. Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for GABA-T inhibition and the CC50 (half-maximal cytotoxic concentration) in your specific cell line. The goal is to find a concentration that effectively inhibits the enzyme without causing widespread cell death.
-
Reduce Incubation Time: As this compound is an irreversible inhibitor, shorter exposure times may be sufficient to achieve the desired enzymatic inhibition while minimizing cumulative toxicity.
-
Assess Cell Density: Ensure you are plating a consistent and optimal number of cells. Low-density cultures can be more susceptible to toxic insults.
-
Consider a Less Toxic Alternative: If optimizing concentration and incubation time does not resolve the toxicity issues, you may need to use an alternative GABA-T inhibitor.
Troubleshooting Guide
This guide provides a structured approach to identifying and solving common problems encountered when using this compound.
Problem 1: High Cell Death or Poor Cell Health
-
Observation: A large percentage of cells are detached, floating, or show morphological signs of stress (e.g., rounding, shrinking) after this compound treatment. Cell viability assays confirm a significant drop in viability compared to vehicle controls.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing this compound-induced cell death.
Problem 2: Inconsistent or No Effect on GABA Levels
-
Observation: Despite treating with this compound, you do not observe the expected increase in intracellular GABA levels or the desired downstream biological effect.
-
Potential Causes & Solutions:
-
This compound Degradation: Ensure that your stock solution is fresh and has been stored correctly (as per the manufacturer's instructions). Prepare fresh dilutions for each experiment.
-
Insufficient Concentration: Your chosen concentration may be too low for your cell type or experimental conditions. Refer to the dose-response curve you generated (see Problem 1) to ensure you are in an effective range.
-
Low GABA-T Expression: The cell line you are using may have very low endogenous expression of GABA transaminase, in which case, inhibiting it will have a minimal effect on overall GABA levels. Confirm GABA-T expression via Western blot or qPCR.
-
Quantitative Data Summary
| Inhibitor | Cell Line | Concentration Range | Observed Effect / Notes |
| This compound | Human Embryonic Kidney (HEK293) | Not specified for toxicity; used to confirm inhibition of overexpressed human GABA-T. | Effective inhibition of recombinant GABA-T was demonstrated. |
| Vigabatrin | Rat Retinal Explants | 500 µM | No apparent degeneration in the dark, but phototoxicity was observed under intense light.[4] |
| Aminooxyacetic acid (AOAA) | Mouse Bone Marrow Macrophages (BMMs) | ≤ 0.4 mM (400 µM) | No effect on cellular activity and proliferation was observed at or below this concentration. |
| Aminooxyacetic acid (AOAA) | C6 Glioma Cells | 0.1 - 5 mM | Dose-dependently decreased cell survival. |
| Phenelzine | Mouse Preadipocytes | 1 - 100 µM | Dose-dependent reduction in differentiation and triglyceride accumulation. Highest concentrations (30-100 µM) reduced expression of key transcription factors.[3] |
Less Toxic Alternatives to this compound
If this compound proves too toxic for your experimental system, consider these alternatives. Each has its own set of properties and potential off-target effects.
-
Vigabatrin (γ-vinyl-GABA): An irreversible inhibitor of GABA-T used clinically as an antiepileptic.[5][6] It is generally considered less potent and potentially less toxic than this compound in some contexts, but it is associated with retinal toxicity in vivo.[4][7]
-
Aminooxyacetic Acid (AOAA): A general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, including GABA-T.[8] It also inhibits the malate-aspartate shuttle, which can affect cellular energy metabolism.[1][9][10] Its toxicity appears to be cell-type dependent.
-
Phenelzine: A non-selective and irreversible monoamine oxidase (MAO) inhibitor that also inhibits GABA-T.[2][11] It has demonstrated neuroprotective effects but can also impact cell differentiation and viability at various concentrations.[3][12]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of a GABA-T Inhibitor
This protocol describes how to perform a dose-response curve to identify the ideal concentration range that maximizes GABA-T inhibition while minimizing cytotoxicity.
Objective: To determine the half-maximal cytotoxic concentration (CC50) of the inhibitor on your target cell line.
Materials:
-
Target cell line
-
Complete culture medium
-
96-well clear-bottom cell culture plates
-
GABA-T inhibitor (e.g., this compound) stock solution
-
Vehicle control (e.g., sterile PBS or DMSO)
-
Cell viability assay reagent (e.g., MTT, WST-1, resazurin, or CellTiter-Glo®)
-
Plate reader (absorbance, fluorescence, or luminescence, depending on the assay)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density. Allow cells to adhere and recover for 24 hours.
-
-
Prepare Serial Dilutions:
-
Prepare a series of dilutions of the GABA-T inhibitor in complete culture medium. A common starting range for this compound is 0.1 µM to 100 µM.
-
Include a "vehicle only" control and a "no treatment" control.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the prepared dilutions (and controls) to the appropriate wells. It is recommended to have at least 3-6 replicate wells for each condition.
-
-
Incubation:
-
Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol. For example, for an MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
-
Data Analysis:
-
Average the readings from your replicate wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percent viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a program like GraphPad Prism to calculate the CC50 value.
-
Workflow Diagram for Dose-Response Experiment:
Caption: Workflow for determining the cytotoxic concentration of this compound.
Signaling Pathway
Mechanism of this compound Action
This compound acts as a suicide inhibitor of GABA Transaminase (GABA-T). The enzyme mistakes this compound for its natural substrate, GABA, and initiates the transamination process. This leads to the formation of a stable aromatic ring, which permanently binds to the enzyme's cofactor (PLP), rendering the enzyme irreversibly inactive.
Caption: Mechanism of GABA-T inhibition by this compound.
References
- 1. Aminooxyacetic acid hemihydrochloride inhibits osteoclast differentiation and bone resorption by attenuating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant phenelzine alters differentiation of cultured human and mouse preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Vigabatrin | C6H11NO2 | CID 5665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vigabatrin induced Cell loss in the Cerebellar Cortex of Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vigabatrin retinal toxicity in children with infantile spasms: An observational cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Aminooxyacetic acid hemihydrochloride inhibits osteoclast differentiation and bone resorption by attenuating oxidative phosphorylation [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with Gabaculine
Welcome to the technical support center for Gabaculine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered when working with this compound, providing insights into potential causes and solutions for inconsistent results.
Q1: Why am I seeing variable or lower-than-expected increases in GABA levels after this compound treatment?
A1: Inconsistent GABA accumulation can stem from several factors:
-
Suboptimal Dose or Concentration: The dose-response to this compound can be steep. Ensure you are using a concentration that effectively inhibits GABA transaminase (GABA-T). For in vivo studies in mice, an ED50 of 35 mg/kg has been reported for anticonvulsant effects, which correlates with GABA-T inhibition.[1] For in vitro studies, concentrations should be optimized based on the cell type and experimental duration.
-
Instability of this compound in Solution: While the powdered form of this compound is stable, its stability in aqueous solutions can be a concern. It is recommended to prepare fresh solutions for each experiment. If stock solutions are necessary, they should be aliquoted and stored at -80°C to minimize degradation.
-
Variability in Drug Administration (In Vivo): The route and consistency of administration can significantly impact the bioavailability and, consequently, the efficacy of this compound. Intravenous or intraperitoneal injections are common, and care should be taken to ensure accurate and consistent dosing.[1]
-
Cellular Health and Density (In Vitro): The metabolic state of your cells can influence the effects of this compound. Ensure that cells are healthy, within a consistent passage number, and plated at a consistent density across experiments.
Q2: I am observing unexpected off-target effects. What could be the cause?
A2: this compound, while a potent GABA-T inhibitor, is known to inhibit other aminotransferases. This can lead to confounding results if not properly controlled for.
-
Known Off-Target Enzymes: this compound can also inhibit alanine transaminase (ALA-T) and aspartate transaminase (ASP-T), although with lower potency compared to GABA-T.[2] The extent of this inhibition can vary between tissues (e.g., brain vs. liver).[2]
-
Experimental Controls: To mitigate the impact of off-target effects, it is crucial to include appropriate controls. This may involve using other GABA-T inhibitors with different off-target profiles (e.g., Vigabatrin) or employing molecular techniques like siRNA to specifically knock down GABA-T and compare the phenotype to that induced by this compound.
Q3: My results are not reproducible across different experimental batches. What should I check?
A3: Lack of reproducibility is a common challenge in pharmacology. Here are some key areas to investigate:
-
Reagent Quality and Storage: Ensure the purity and integrity of your this compound stock. Store the powdered compound as recommended by the supplier, typically at -20°C. As mentioned, prepare fresh solutions whenever possible.
-
Consistency in Experimental Protocols: Minor variations in protocols can lead to significant differences in results. Standardize all experimental parameters, including incubation times, cell densities, animal handling, and methods for sample collection and processing.
-
Biological Variability: Account for biological variability. For in vivo studies, use animals of the same age, sex, and genetic background. For in vitro studies, use cells from the same passage number and ensure they are free from contamination.
Q4: What is the recommended solvent for this compound?
A4: this compound is typically dissolved in aqueous solutions such as saline or phosphate-buffered saline (PBS) for in vivo use and in cell culture media or appropriate buffers for in vitro experiments. Ensure the pH of the final solution is compatible with your experimental system.
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target Enzyme | IC50 | Species | Notes |
| GABA Transaminase (GABA-T) | 1.8 µM | Mouse Brain | Potent irreversible inhibition.[3] |
| Alanine Transaminase (ALA-T) | > 1 mM | Mouse Brain | Significantly less potent than for GABA-T.[3] |
| Aspartate Transaminase (ASP-T) | > 1 mM | Mouse Brain | Minimal inhibition observed at high concentrations.[3] |
Table 2: In Vivo Efficacy and Toxicity of this compound in Mice
| Parameter | Value | Route of Administration |
| ED50 (Anticonvulsant Effect) | 35 mg/kg | Not Specified |
| LD50 (Median Lethal Dose) | 86 mg/kg | Not Specified |
Experimental Protocols
Protocol 1: In Vitro Inhibition of GABA-T in Cell Culture
This protocol provides a general guideline for treating cultured cells with this compound to study its effects on GABA metabolism.
Materials:
-
This compound hydrochloride
-
Appropriate cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells (e.g., primary neurons, astrocytes, or relevant cell line)
-
Cell lysis buffer
-
Reagents for GABA quantification (e.g., ELISA kit or HPLC)
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and reach the desired confluency.
-
This compound Preparation: Prepare a stock solution of this compound in sterile PBS or cell culture medium. Further dilute the stock solution to the desired final concentrations in fresh culture medium immediately before use.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer.
-
GABA Quantification: Collect the cell lysates and quantify the intracellular GABA levels using a validated method such as an ELISA or HPLC.
-
Protein Quantification: Determine the total protein concentration in each lysate to normalize the GABA levels.
-
Data Analysis: Express GABA levels as a function of this compound concentration and normalize to the vehicle control.
Protocol 2: In Vivo Administration of this compound in Mice
This protocol outlines a general procedure for the systemic administration of this compound to mice to investigate its in vivo effects.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Mice (specify strain, age, and sex)
-
Syringes and needles for injection
-
Anesthesia (if required for tissue collection)
-
Tissue homogenization buffer
-
Reagents for GABA quantification
Procedure:
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
This compound Preparation: Dissolve this compound in sterile saline to the desired concentration. Ensure complete dissolution.
-
Dosing and Administration: Administer this compound to the mice via the chosen route (e.g., intraperitoneal injection). Include a control group receiving saline injections. Doses should be based on previous studies or a pilot dose-response experiment.
-
Time Course: At predetermined time points after administration, euthanize the mice.
-
Tissue Collection: Rapidly dissect the brain or other tissues of interest and flash-freeze them in liquid nitrogen or on dry ice.
-
Tissue Homogenization: Homogenize the frozen tissues in an appropriate buffer on ice.
-
GABA Quantification: Centrifuge the homogenates to pellet debris and use the supernatant to measure GABA concentrations.
-
Data Analysis: Compare GABA levels in the this compound-treated groups to the saline-treated control group at each time point.
Visualizations
References
Navigating the Nuances of Gabaculine: A Technical Support Guide to Preventing Off-Target Effects
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to mitigate the off-target effects of Gabaculine, a potent irreversible inhibitor of GABA transaminase (GABA-T). Our resources are designed to help you achieve more precise and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound acts as a mechanism-based, irreversible inhibitor of GABA transaminase (GABA-T).[1] Its structure is analogous to GABA, allowing it to bind to the active site of GABA-T. The enzyme then catalyzes a reaction that converts this compound into a stable aromatic ring, which remains covalently bound to the enzyme's cofactor, pyridoxal phosphate (PLP), leading to irreversible inactivation.[1]
Q2: What are the known major off-target effects of this compound?
This compound is known to inhibit other PLP-dependent enzymes. The most significant off-targets include ornithine aminotransferase (OAT), D-amino acid transaminase, L-alanine transaminase, and L-aspartate transaminase. Inhibition of these enzymes can lead to a range of cellular effects, including disruption of amino acid and polyamine metabolism, which can contribute to cytotoxicity.
Q3: Why is preventing off-target effects crucial when using this compound?
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| High Cell Toxicity or Animal Mortality | Off-target enzyme inhibition, particularly of ornithine aminotransferase (OAT), disrupting essential metabolic pathways. | 1. Dose-Response Optimization: Conduct a thorough dose-response and time-course experiment to identify the lowest effective concentration of this compound and the shortest incubation time required to achieve the desired level of GABA-T inhibition. 2. Consider a Washout Step: For in-vitro experiments, after the desired incubation period, wash the cells with fresh media to remove unbound this compound. This can help to limit the exposure time and reduce cumulative off-target effects. |
| Inconsistent or Non-reproducible Results | Variability in the extent of off-target inhibition between experiments. | 1. Standardize Experimental Conditions: Ensure consistent cell density, incubation times, and this compound concentrations across all experiments. 2. Include Positive and Negative Controls: Use a well-characterized, more selective GABA-T inhibitor (if available for your system) as a positive control and vehicle-only as a negative control. 3. Assess Off-Target Enzyme Activity: If possible, perform activity assays for key off-target enzymes (e.g., OAT) in parallel with your primary experiment to monitor the extent of off-target inhibition. |
| Unexpected Phenotypes Unrelated to GABA Metabolism | Inhibition of off-target pathways, such as polyamine synthesis due to OAT inhibition. | 1. Rescue Experiments: Attempt to rescue the unexpected phenotype by supplementing the culture medium with downstream metabolites of the affected off-target pathway (e.g., putrescine for OAT inhibition). 2. Use of Scavengers/Antioxidants: While specific quenching agents for this compound are not well-documented, consider the use of general antioxidants in your cell culture medium, as some off-target effects may lead to oxidative stress.[2] |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary target and known off-target enzymes. This data is essential for designing experiments with appropriate concentration ranges to maximize on-target effects while minimizing off-target interactions.
| Enzyme Target | Inhibition Constant (Ki / IC50) | Species | Reference |
| GABA Transaminase (GABA-T) | Ki = 2.9 µM | Not Specified | |
| IC50 = 3 µM | Rat (Brain Mitochondria) | [3] | |
| Ornithine Aminotransferase (OAT) | - | In vitro & Mouse (Brain, Liver) | |
| D-amino acid transaminase | Ki = 0.1 mM | Not Specified | |
| L-alanine transaminase | Ki = 1 mM | Not Specified | |
| L-aspartate transaminase | Ki = 55 mM | Not Specified | |
| GABA Uptake | IC50 = 69 µM | Rat (Brain Slices) | [3] |
Note: The potency of this compound can vary depending on the experimental conditions and the species from which the enzyme is derived.
Experimental Protocols
Key Experiment: Spectrophotometric Assay for GABA Transaminase (GABA-T) Activity
This protocol provides a method to assess the activity of GABA-T in cell lysates or tissue homogenates, which is crucial for confirming the inhibitory effect of this compound in your experimental system.
Principle: This is a coupled enzyme assay. GABA-T transaminates GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.
Materials:
-
Cell lysate or tissue homogenate
-
GABA solution
-
α-ketoglutarate solution
-
NADP+ solution
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in each well of the microplate, containing the reaction buffer, NADP+, and SSADH.
-
Add the cell lysate or tissue homogenate to each well.
-
To measure the this compound effect, pre-incubate the lysate with the desired concentration of this compound for a specific time before starting the reaction.
-
Initiate the reaction by adding GABA and α-ketoglutarate to the wells.
-
Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).
-
Calculate the rate of reaction (change in absorbance per unit time). Compare the rates of this compound-treated samples to untreated controls to determine the percentage of inhibition.
Visualizing Pathways and Workflows
To aid in understanding the complexities of this compound's interactions, the following diagrams illustrate key pathways and experimental logic.
Caption: On- and Off-Target Pathways of this compound.
Caption: Workflow for Minimizing this compound's Off-Target Effects.
By implementing these strategies and utilizing the provided resources, researchers can enhance the specificity of their experiments with this compound, leading to more robust and publishable data. For further inquiries, please contact our technical support team.
References
Gabaculine Purity Analysis and Quality Control: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis and quality control of gabaculine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a neurotoxin originally isolated from the bacterium Streptomyces toyacaensis. It is a potent and irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the key enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] By inhibiting GABA-T, this compound leads to an increase in GABA levels in the brain.
Q2: What are the common research applications of this compound?
Due to its potent inhibition of GABA-T, this compound is primarily used as a research tool to study the effects of elevated GABA levels in the central nervous system. It has been utilized in studies of experimental epilepsy and other neurological conditions where GABAergic signaling plays a crucial role.[1]
Q3: How should this compound be stored to ensure its stability?
For long-term stability, this compound should be stored at -20°C.
Q4: What is the typical purity of commercially available this compound?
Commercially available this compound typically has a purity of ≥95%.
Q5: Is this compound safe to handle?
This compound is a potent neurotoxin and should be handled with appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.
Troubleshooting Guides
HPLC Purity Analysis
Issue: Peak Tailing in the this compound Chromatogram
-
Possible Cause 1: Secondary Interactions with Silica Support: this compound, with its amine group, can interact with residual silanol groups on the HPLC column, leading to peak tailing.
-
Solution: Use a mobile phase with a low pH (e.g., around 2-3) to protonate the silanol groups and reduce these interactions. Alternatively, use an end-capped column or a column with a different stationary phase, such as a cyano column.
-
-
Possible Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and re-inject.
-
-
Possible Cause 3: Column Degradation: The column may be old or contaminated.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
Issue: Inconsistent Retention Times
-
Possible Cause 1: Mobile Phase Inconsistency: The composition of the mobile phase may not be consistent.
-
Solution: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump performance.
-
-
Possible Cause 2: Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.2) (8:92, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Temperature | 25°C |
| This table presents a starting point for method development based on a method for the related compound, gabapentin.[2] Optimization for this compound may be required. |
NMR Analysis
Issue: Presence of Unidentified Peaks
-
Possible Cause 1: Residual Solvents: Solvents used in the synthesis or purification process may be present.
-
Solution: Compare the chemical shifts of the unknown peaks with known solvent chemical shift tables.
-
-
Possible Cause 2: Impurities from Glassware or Equipment: Contaminants such as silicone grease can be introduced from glassware or syringes.
-
Solution: Ensure all glassware is scrupulously clean. Use syringes that have not been in contact with silicone grease.
-
-
Possible Cause 3: Degradation Products: this compound may degrade over time if not stored properly.
-
Solution: Ensure proper storage conditions are maintained. Compare the spectrum to a reference standard.
-
Mass Spectrometry Analysis
Issue: Difficulty in Obtaining a Clear Molecular Ion Peak
-
Possible Cause 1: In-source Fragmentation: The ionization process may be too harsh, causing the molecule to fragment before detection.
-
Solution: Use a softer ionization technique, such as electrospray ionization (ESI) instead of electron ionization (EI).
-
-
Possible Cause 2: Formation of Adducts: this compound may form adducts with salts or solvents in the sample.
-
Solution: Ensure the sample is desalted and free of non-volatile buffers before analysis.
-
| Ion (m/z) | Possible Fragment |
| 139 | [M]+ (Molecular Ion) |
| 94 | [M - COOH]+ |
| 122 | [M - NH3]+ |
| This table shows potential fragmentation patterns for this compound based on its structure. Actual fragmentation will depend on the ionization method and energy. |
Biological Experiments
Issue: Poor Solubility in Cell Culture Media
-
Possible Cause 1: pH of the Media: The solubility of this compound can be pH-dependent.
-
Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., water or DMSO) and then dilute it into the cell culture media. Ensure the final concentration of the solvent is not toxic to the cells.
-
-
Possible Cause 2: Media Composition: Certain components of the media may interact with this compound, reducing its solubility.
-
Solution: Test the solubility in a small volume of media before preparing a large batch. If precipitation occurs, consider using a different media formulation.
-
Issue: Determining the Effective Concentration
-
Possible Cause 1: Cell Type Variability: The effective concentration of this compound can vary between different cell types.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a wide range of concentrations based on published literature.
-
-
Possible Cause 2: Irreversible Inhibition: As an irreversible inhibitor, the effect of this compound is time-dependent.
-
Solution: When determining the IC50, ensure that the pre-incubation time with the enzyme is sufficient to allow for the irreversible binding to occur.
-
Experimental Protocols
Protocol 1: Reverse-Phase HPLC for Purity Analysis of this compound
This protocol is a starting point and may require optimization.
-
Preparation of Mobile Phase:
-
Prepare a phosphate buffer (10 mM, pH 6.2).
-
Mix acetonitrile and the phosphate buffer in a ratio of 8:92 (v/v).
-
Degas the mobile phase before use.
-
-
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase to make a 1 mg/mL stock solution.
-
Prepare working standards of appropriate concentrations by diluting the stock solution with the mobile phase.
-
-
Preparation of Sample Solution:
-
Accurately weigh about 10 mg of the this compound sample and dissolve it in the mobile phase to make a 1 mg/mL solution.
-
-
Chromatographic Conditions:
-
Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 210 nm.
-
Inject 10 µL of the standard and sample solutions.
-
-
Data Analysis:
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of the this compound in the sample to the total peak area of all components in the chromatogram.
-
Protocol 2: Spectrophotometric GABA-T Inhibition Assay
This assay measures the activity of GABA-T by monitoring the production of glutamate, which is then converted to α-ketoglutarate and ammonia by glutamate dehydrogenase, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to the GABA-T activity.[3][4]
-
Reagents:
-
GABA-T enzyme solution
-
This compound stock solution (in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
GABA solution
-
α-ketoglutarate solution
-
NADP+ solution
-
Glutamate dehydrogenase (GDH)
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
GABA-T enzyme solution
-
This compound solution at various concentrations (for the test wells) or assay buffer (for the control wells).
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for the inhibition of GABA-T by this compound.
-
Initiate the reaction by adding a substrate mix containing GABA, α-ketoglutarate, NADP+, and GDH.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH formation (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each this compound concentration relative to the control wells.
-
Plot the percent inhibition against the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for this compound quality control and use.
Caption: GABA synthesis and degradation pathway showing this compound's point of inhibition.
References
Minimizing non-specific binding of Gabaculine in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Gabaculine in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, a naturally occurring neurotoxin, is a potent, irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] Its mechanism of action involves binding to the enzyme's active site, where it undergoes a transformation into a reactive species that covalently modifies the pyridoxal 5'-phosphate (PLP) cofactor, leading to irreversible inactivation.
Q2: What are the known off-targets of this compound?
This compound has been shown to inhibit other aminotransferases, albeit with lower potency compared to GABA-AT. The primary off-targets of concern are:
-
Alanine Aminotransferase (ALA-T): this compound inhibits ALA-T activity.[1]
-
Ornithine Aminotransferase (OAT): this compound is a known inhibitor of OAT.[2]
-
GABA Uptake: this compound can moderately inhibit the sodium-dependent uptake of GABA in brain slices.[3]
It is important to note that this compound is reported to be ineffective at inhibiting GABA binding to GABA-A receptors and is a weak inhibitor of glutamate decarboxylase.[3]
Q3: What are the common causes of high background or non-specific binding in this compound assays?
High background signals in assays involving this compound can arise from several factors:
-
Hydrophobic interactions: this compound, like many small molecules, can non-specifically adsorb to the surfaces of microplates and other assay components.
-
Ionic interactions: The chemical structure of this compound may lead to non-specific binding to charged surfaces or proteins.
-
Off-target enzyme inhibition: Inhibition of other enzymes present in the sample (e.g., in tissue homogenates) can contribute to the overall signal.
-
Sub-optimal assay conditions: Inappropriate buffer composition, pH, or temperature can exacerbate non-specific binding.
Troubleshooting Guides
Issue 1: High Background Signal in the "No Enzyme" or "Inhibitor Only" Control Wells
This issue suggests that this compound is binding non-specifically to the assay plate or other components, leading to a false-positive signal.
Troubleshooting Steps:
-
Incorporate a Blocking Agent: The most effective first step is to add a blocking agent to your assay buffer. This will coat the surfaces of the assay plate and reduce non-specific adsorption of this compound.
-
Recommended Blocking Agents:
-
Bovine Serum Albumin (BSA): A commonly used and effective blocking agent. Start with a concentration of 0.1% (w/v) and optimize up to 1%.
-
Casein: Often more effective than BSA at preventing non-specific binding.[4] Use at a concentration of 0.1-0.5% (w/v).
-
Non-fat Dry Milk: A cost-effective alternative, typically used at 0.1-1% (w/v).
-
Synthetic Polymers: Consider using commercially available synthetic polymer-based blockers if protein-based blockers interfere with your assay.
-
-
-
Add a Non-ionic Detergent: Including a mild detergent in your assay and wash buffers can help to disrupt hydrophobic interactions.
-
Recommended Detergents:
-
Tween-20 or Triton X-100: Use at a low concentration, typically 0.01-0.05% (v/v). Higher concentrations may inhibit enzyme activity.
-
-
-
Optimize Buffer Composition:
-
pH: Ensure the pH of your assay buffer is optimal for GABA-AT activity and stability.
-
Ionic Strength: Adjusting the salt concentration (e.g., NaCl) in your buffer can sometimes reduce non-specific ionic interactions.
-
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Starting Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | Readily available, generally effective. | Can be a source of protein contamination if not high purity. |
| Casein | 0.1% (w/v) | Often more effective than BSA, cost-effective.[4] | Can precipitate out of solution, may interfere with some detection methods. |
| Non-fat Dry Milk | 0.5% (w/v) | Inexpensive and widely available. | Contains a mixture of proteins that could interfere with the assay. |
| Synthetic Polymers | Varies by product | High purity, no protein contamination. | May be more expensive than protein-based blockers. |
Issue 2: Inconsistent or Non-Reproducible Inhibition Curves
This can be caused by variability in non-specific binding or issues with the assay protocol itself.
Troubleshooting Steps:
-
Pre-incubation with Blocking Buffer: Before adding any assay reagents, pre-incubate the microplate wells with blocking buffer for at least 1 hour at room temperature or overnight at 4°C.
-
Thorough Washing: Ensure that all washing steps are performed consistently and thoroughly to remove unbound reagents.
-
Optimize this compound Incubation Time: As this compound is an irreversible inhibitor, the duration of its incubation with the enzyme is critical. Determine the optimal incubation time to achieve maximal inhibition without excessive background signal.
-
Enzyme Concentration: Use the lowest concentration of GABA-AT that gives a robust and linear signal over the course of the assay. This will minimize the amount of enzyme available for non-specific interactions.
-
Control for Off-Target Effects: If using complex biological samples (e.g., tissue lysates), consider the contribution of this compound's off-target activities. Run parallel assays with purified off-target enzymes (ALA-T, OAT) to assess the degree of inhibition.
Experimental Protocols
Key Experiment: GABA-AT Inhibition Assay
This protocol is adapted from established methods for measuring GABA-AT activity and its inhibition by this compound.
Materials:
-
Purified GABA-AT enzyme
-
This compound
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
NADP+
-
Succinic semialdehyde dehydrogenase (SSADH) (for coupled reaction)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 8.0
-
Blocking Buffer: Assay Buffer containing 0.1% (w/v) BSA and 0.05% (v/v) Tween-20
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Methodology:
-
Plate Preparation: Add 50 µL of Blocking Buffer to each well of a 96-well plate and incubate for 1 hour at room temperature.
-
Wash: Aspirate the Blocking Buffer and wash each well three times with 200 µL of Assay Buffer containing 0.05% Tween-20.
-
This compound Incubation: Add 20 µL of varying concentrations of this compound (prepared in Assay Buffer) to the appropriate wells. Include a "no inhibitor" control.
-
Enzyme Addition: Add 20 µL of purified GABA-AT (diluted in Assay Buffer) to all wells except the "no enzyme" control.
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for irreversible inhibition.
-
Substrate Addition: Prepare a substrate mix containing GABA, α-ketoglutarate, NADP+, and SSADH in Assay Buffer. Add 60 µL of the substrate mix to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every minute for 30 minutes. The rate of NADPH production is proportional to GABA-AT activity.
-
Data Analysis: Calculate the initial reaction rates (V₀) for each this compound concentration. Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.
Visualizations
Signaling Pathway of GABA Metabolism and this compound Inhibition
Caption: Mechanism of this compound's irreversible inhibition of GABA-AT.
Experimental Workflow for Minimizing Non-Specific Binding
Caption: Workflow for a GABA-AT assay with steps to minimize non-specific binding.
Troubleshooting Logic for High Background Signal
Caption: Decision tree for troubleshooting high background signals in this compound assays.
References
- 1. Inhibition of aminotransferase enzyme systems by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ornithine aminotransferase vs. GABA aminotransferase. Implications for the design of new anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on the uptake, binding and metabolism of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Gabaculine and Vigabatrin as GABA-T Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent irreversible inhibitors of GABA-transaminase (GABA-T), Gabaculine and Vigabatrin. Both compounds are instrumental in neuroscience research for their ability to elevate levels of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), in the brain.[1][2] This elevation is achieved through the inhibition of GABA-T, the key enzyme responsible for GABA catabolism.[3] Understanding the distinct characteristics of these inhibitors, including their potency, specificity, and off-target effects, is crucial for their effective application in experimental and therapeutic contexts.
Mechanism of Action: Irreversible Inhibition of GABA-T
Both this compound and Vigabatrin act as mechanism-based inhibitors, also known as suicide inhibitors, of GABA-T. This means they are chemically inert until processed by the enzyme's catalytic machinery, at which point they are converted into a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation.[1]
This compound , a naturally occurring neurotoxin, possesses a structure analogous to GABA.[1] It enters the active site of GABA-T and undergoes the initial steps of the transamination reaction. However, a subsequent step involves the abstraction of a proton from its dihydrobenzene ring, leading to the formation of a stable aromatic ring. This aromatic stabilization energy renders the reaction irreversible, effectively trapping the inhibitor within the enzyme's active site.[1]
Vigabatrin , a synthetic GABA analogue, also irreversibly inhibits GABA-T.[2] After entering the active site, it is converted into a reactive Michael acceptor, which then forms a covalent bond with a critical lysine residue within the enzyme's active site, leading to its inactivation. Although administered as a racemic mixture, only the S(+) enantiomer is pharmacologically active.
dot
Caption: Mechanism of GABA-T inhibition.
Quantitative Comparison of Inhibitor Performance
The following table summarizes key quantitative parameters for this compound and Vigabatrin, providing a direct comparison of their potency and toxicity.
| Parameter | This compound | Vigabatrin | Reference |
| IC₅₀ (GABA-T) | 0.22 µM (human) | 70-fold lower than this compound (human vs. bacterial) | [4] |
| Kᵢ (GABA-T) | 2.9 µM | 26 +/- 3 mM (Pseudomonas fluorescens) | [5] |
| Anticonvulsant ED₅₀ (mice) | 35 mg/kg | 1,900 mg/kg (i.p.) | [1][6] |
| LD₅₀ (mice) | 86 mg/kg | Not specified | [1] |
Off-Target Effects and Specificity
While both inhibitors are potent against GABA-T, they exhibit different off-target profiles.
This compound has been shown to inhibit other aminotransferases, including L-alanine transaminase (ALA-T) and L-aspartate transaminase (ASP-T).[7] In vivo studies in mice have demonstrated considerable inhibition of these enzymes in the liver.[7] this compound also acts as a GABA reuptake inhibitor.[1]
Vigabatrin , on the other hand, is considered more specific to GABA-T. However, its use is associated with a significant risk of peripheral visual field defects, which can be irreversible.[3] This serious side effect has limited its clinical application.[3]
Regarding their effects on GABA synthesis, acute administration of Vigabatrin has been shown to have no effect on glutamate decarboxylase (GAD), the enzyme that synthesizes GABA.[8] However, chronic treatment has been associated with a decrease in GAD activity.[8] In contrast, some studies suggest that this compound does not significantly inhibit GAD.
Experimental Protocols
In Vitro GABA-Transaminase (GABA-T) Activity Assay
This protocol is adapted from established methods for determining the inhibitory potential of compounds against GABA-T.[4]
1. Reagents and Materials:
-
Purified recombinant human GABA-T enzyme
-
GABA solution
-
α-Ketoglutarate solution
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
Assay Buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.4)
-
This compound and Vigabatrin stock solutions
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, α-ketoglutarate, SSADH, and NADP+.
-
Add varying concentrations of the inhibitor (this compound or Vigabatrin) to the wells of the microplate.
-
Add the purified GABA-T enzyme to each well.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding GABA to each well.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
3. Data Analysis:
-
Plot the reaction rate against the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
dot
Caption: Workflow for comparing GABA-T inhibitors.
Conclusion
This compound and Vigabatrin are both powerful tools for the in vitro and in vivo study of the GABAergic system. This compound exhibits higher potency but is also more toxic and less specific than Vigabatrin.[1][6] Vigabatrin, while less potent, has seen clinical use, although its application is significantly hampered by the risk of severe visual side effects.[3] The choice between these two inhibitors will ultimately depend on the specific requirements of the experiment, with careful consideration of their respective potencies, specificities, and toxicities. For researchers in drug development, the limitations of both compounds highlight the ongoing need for novel GABA-T inhibitors with improved safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 4. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of the pharmacology of inhibitors of GABA-metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of aminotransferase enzyme systems by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of tolerance to the effects of vigabatrin (gamma-vinyl-GABA) on GABA release from rat cerebral cortex, spinal cord and retina - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GABA Transaminase Inhibitors: Gabaculine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gabaculine with other notable GABA transaminase (GABA-T) inhibitors, including Vigabatrin, Phenelzine, and Rosmarinic acid. The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance and mechanisms of action.
Introduction to GABA Transaminase Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. The enzymatic degradation of GABA is primarily catalyzed by GABA transaminase (GABA-T). Inhibition of this enzyme leads to an increase in synaptic GABA concentrations, a therapeutic strategy employed in the management of various neurological disorders, including epilepsy and anxiety. This guide focuses on a comparative analysis of different GABA-T inhibitors, with a special emphasis on the potent, naturally derived compound, this compound.
Comparative Performance of GABA-T Inhibitors
The efficacy of GABA-T inhibitors can be assessed by their inhibition constants (Kᵢ or IC₅₀), their in vivo effects on brain GABA levels, and their pharmacological outcomes, such as anticonvulsant activity. The following tables summarize the available quantitative data for this compound, Vigabatrin, Phenelzine, and Rosmarinic acid.
In Vitro Inhibitory Potency against GABA-T
| Inhibitor | Inhibition Constant | Source Organism/Assay Condition | Reference |
| This compound | Kᵢ = 2.9 µM | - | [1] |
| Kᵢ = 2.86 µM | Bacterial | [2] | |
| IC₅₀ = 1.8 µM | Mouse Brain | [3] | |
| Vigabatrin | IC₅₀ = 350 µM | Mouse Brain | [3] |
| Phenelzine | - | Metabolite (PEH) is the active inhibitor | [4] |
| Rosmarinic acid | - | Primarily acts as a GABA-A receptor agonist | [5][6][7][8] |
Note: Direct comparative studies under identical conditions are limited. Data is compiled from various sources.
In Vivo Effects on Brain GABA Levels and Anticonvulsant Activity
| Inhibitor | Dose | Change in Brain GABA Levels | Anticonvulsant Activity (ED₅₀) | Species | Reference |
| This compound | 135 mg/kg, i.p. | >500% increase | 37 mg/kg (vs. electroshock) | Mouse | [1][9] |
| Vigabatrin | 1000 mg/kg, i.p. | Significant increase | 1900 mg/kg (vs. electroshock) | Mouse | [9][10][11][12] |
| Phenelzine | 10 mg/kg, i.p. | Effective increase, comparable to Vigabatrin | - | Rat | [10][11][12] |
| Rosmarinic acid | - | - | - | - |
Note: ED₅₀ values represent the effective dose to produce an anticonvulsant effect in 50% of the population.
Mechanism of Action
This compound , a naturally occurring neurotoxin, acts as an irreversible inhibitor of GABA-T.[1][13] Its structure, analogous to GABA, allows it to bind to the active site of the enzyme.[13] Following a series of enzymatic steps, this compound is converted into an aromatic species that forms a stable, covalent adduct with the pyridoxal phosphate (PLP) cofactor, leading to the irreversible inactivation of the enzyme.[2][13]
Vigabatrin is also an irreversible, mechanism-based inhibitor of GABA-T.[14] It serves as a substrate for the enzyme, and its metabolism leads to the formation of a reactive intermediate that covalently binds to the active site, thereby inactivating the enzyme.
Phenelzine , an antidepressant drug, is a non-selective, irreversible inhibitor of monoamine oxidase (MAO).[15] However, its metabolite, phenylethylidenehydrazine (PEH), is a potent inhibitor of GABA-T, which accounts for the observed increases in brain GABA levels.
Rosmarinic acid , a polyphenol found in various plants, has been reported to have GABAergic effects. While some sources mention inhibition of GABA-T, its primary mechanism of action in the central nervous system appears to be the positive modulation of GABA-A receptors, acting as an agonist.[5][6][7][8] This action enhances the inhibitory effects of GABA without directly and potently inhibiting its degradation by GABA-T.
Signaling Pathways and Experimental Workflows
GABA-T Inhibition Signaling Pathway
The inhibition of GABA-T leads to a cascade of events that ultimately enhances inhibitory neurotransmission.
Caption: Inhibition of GABA-T leads to increased GABA levels and enhanced inhibitory neurotransmission.
Experimental Workflow for In Vitro GABA-T Inhibition Assay
A common method to determine the inhibitory potential of a compound on GABA-T activity is through a spectrophotometric assay.
Caption: A typical workflow for determining the IC₅₀ of a GABA-T inhibitor in vitro.
Experimental Protocols
In Vitro GABA Transaminase (GABA-T) Activity Assay
This protocol is a generalized method for determining the inhibitory activity of compounds against GABA-T.
Objective: To measure the IC₅₀ value of a test compound for GABA-T.
Principle: The activity of GABA-T is determined by a coupled enzyme assay. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH) in the presence of NADP⁺, which is reduced to NADPH. The rate of NADPH formation is monitored spectrophotometrically at 340 nm and is proportional to the GABA-T activity.
Materials:
-
Purified GABA-T enzyme
-
GABA
-
α-ketoglutarate
-
NADP⁺ (Nicotinamide adenine dinucleotide phosphate)
-
SSADH (Succinic semialdehyde dehydrogenase)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM potassium pyrophosphate, pH 8.6)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of GABA, α-ketoglutarate, NADP⁺, and the test inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, NADP⁺, α-ketoglutarate, SSADH, and varying concentrations of the test inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the GABA-T enzyme to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C).
-
Measurement: Immediately after adding the enzyme, start monitoring the increase in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates (V₀) for each inhibitor concentration. The percent inhibition is calculated as: (1 - (V₀_inhibitor / V₀_control)) * 100. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Microdialysis for Brain GABA Measurement
This protocol provides a general overview of the in vivo microdialysis technique to measure extracellular GABA levels in the brain following the administration of a GABA-T inhibitor.
Objective: To assess the effect of a GABA-T inhibitor on extracellular GABA concentrations in a specific brain region of a live animal.
Principle: Microdialysis is a minimally invasive technique that allows for the sampling of extracellular fluid from the brain of a freely moving animal. A microdialysis probe, with a semi-permeable membrane at its tip, is implanted into the target brain region. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules, such as GABA, diffuse across the membrane from the extracellular space into the perfusate, which is then collected for analysis.
Materials:
-
Stereotaxic apparatus for surgery
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with fluorescence or mass spectrometry detection for GABA analysis
-
Test animal (e.g., rat or mouse)
-
GABA-T inhibitor (e.g., this compound)
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation: Anesthetize the animal and, using a stereotaxic frame, surgically implant a guide cannula targeting the desired brain region (e.g., hippocampus, striatum).
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate and collect baseline dialysate samples.
-
Inhibitor Administration: Administer the GABA-T inhibitor to the animal (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-administration.
-
GABA Analysis: Analyze the collected dialysate samples for GABA concentration using a sensitive analytical method like HPLC.
-
Data Analysis: Express the GABA concentrations in the dialysates as a percentage of the baseline levels and plot the time course of the inhibitor's effect.
Conclusion
This compound stands out as a highly potent, irreversible inhibitor of GABA transaminase, demonstrating a significant capacity to elevate brain GABA levels.[1][13] However, its high toxicity has limited its therapeutic application.[13] Vigabatrin, another irreversible inhibitor, is a clinically approved antiepileptic drug, though it is less potent than this compound.[3] Phenelzine's inhibition of GABA-T is a secondary effect of its metabolite, contributing to its overall pharmacological profile.[4] Rosmarinic acid's primary GABAergic activity is mediated through GABA-A receptor agonism, making its direct comparison as a GABA-T inhibitor challenging.[5][6][7][8] The choice of a GABA-T inhibitor for research or therapeutic development will depend on the desired balance between potency, selectivity, and safety profile. The experimental protocols provided herein offer a framework for the continued investigation and comparison of these and other novel GABA-T inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Mechanism of the irreversible inhibition of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase by the neutrotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylethylidenehydrazine [medbox.iiab.me]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Rosmarinic Acid, a Bioactive Phenolic Compound, Inhibits Glutamate Release from Rat Cerebrocortical Synaptosomes through GABAA Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rosmarinic Acid, a Bioactive Phenolic Compound, Inhibits Glutamate Release from Rat Cerebrocortical Synaptosomes through GABAA Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study of the pharmacology of inhibitors of GABA-metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of aminotransferase enzyme systems by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurochemical effects of the monoamine oxidase inhibitor phenelzine on brain GABA and alanine: A comparison with vigabatrin | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
- 15. go.drugbank.com [go.drugbank.com]
Validating the Inhibitory Effect of Gabaculine on GABA Transaminase: A Comparative Guide
This guide provides a comprehensive comparison of Gabaculine's inhibitory effects on GABA transaminase (GABA-T), an essential enzyme in the metabolic pathway of the neurotransmitter GABA. By elevating brain GABA levels, GABA-T inhibitors are crucial tools for research in neurology and for the development of treatments for conditions like epilepsy.[1][2] This document presents supporting experimental data, detailed protocols, and a clear visualization of the underlying mechanisms for researchers, scientists, and drug development professionals.
Comparison of Inhibitory Potency
This compound is a potent, mechanism-based inhibitor of GABA-T.[3][4] Its efficacy has been compared with other known GABA-T inhibitors, demonstrating its high potency in enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. The table below summarizes the IC50 values for this compound and several other compounds against GABA-T.
| Inhibitor | IC50 (µM) | Inhibitor Type |
| This compound | 1.8 | Catalytic (Irreversible) |
| Aminooxyacetic Acid | 2.7 | Non-specific |
| γ-acetylenic GABA | 150 | Catalytic |
| γ-vinyl GABA (Vigabatrin) | 350 | Catalytic |
Data sourced from a comparative study on the inhibition of GABA-alpha-oxoglutarate aminotransferase.[5]
Mechanism of Action: Irreversible Inhibition
This compound acts as an irreversible inhibitor of GABA-T by forming a stable, covalent bond with the enzyme's pyridoxal phosphate (PLP) cofactor.[4][6] The process unfolds through several steps:
-
Binding and Transamination: As a structural analog of GABA, this compound binds to the active site of GABA-T and undergoes the initial steps of transamination.[3]
-
Intermediate Formation: The enzyme processes this compound, converting it into a cyclohexatrienyl intermediate.[4]
-
Aromatization and Inactivation: This intermediate rapidly and spontaneously undergoes aromatization. The thermodynamic stability of the resulting aromatic ring drives the reaction to completion, forming a stable m-anthranilic acid derivative.[3][4] This final structure, covalently bound to the PLP cofactor, effectively and irreversibly inactivates the enzyme.[4]
Mechanism of GABA-T inhibition by this compound.
Experimental Protocols
Validating the inhibitory effect of this compound involves quantifying the activity of the GABA-T enzyme in the presence and absence of the inhibitor. A widely used method is the coupled-enzyme spectrophotometric assay.
Objective: To determine the rate of GABA-T activity by measuring the production of a downstream product, NADPH, which absorbs light at 340 nm.
Materials:
-
Purified GABA-T (recombinant human or other species)[7]
-
GABA (substrate)[7]
-
α-ketoglutarate (α-KG) (co-substrate)[7]
-
Succinic semialdehyde dehydrogenase (SSADH) (coupling enzyme)[7]
-
β-NADP+ (coenzyme for SSADH)[7]
-
This compound and other inhibitors
-
Potassium pyrophosphate (K4P2O7) buffer (pH 8.6)[7]
-
96-well clear-bottom plates[7]
-
Spectrophotometer (plate reader) capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all substrates, enzymes, and inhibitors in the appropriate buffer.
-
Enzyme Pre-incubation: In each well of the 96-well plate, pre-incubate the GABA-T enzyme with various concentrations of this compound (or another inhibitor) for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C). This allows the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a master mix containing GABA, α-KG, SSADH, and NADP+.[7]
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time. The rate of NADPH production, indicated by the change in absorbance, is directly proportional to the activity of the GABA-T enzyme.[7]
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
An alternative method utilizes a resazurin-based fluorescence assay, where the coupled reaction produces resorufin, a highly fluorescent compound, allowing for measurement with a fluorescence plate reader.[8][9]
Experimental workflow for GABA-T inhibition assay.
References
- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mechanism of the irreversible inhibition of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase by the neutrotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer | PLOS One [journals.plos.org]
A Comparative Analysis of Gabaculine and γ-acetylenic GABA Efficacy as GABA-Transaminase Inhibitors
For researchers and professionals in drug development, understanding the nuanced differences between enzymatic inhibitors is paramount. This guide provides a detailed comparison of two potent irreversible inhibitors of GABA-transaminase (GABA-T), Gabaculine and γ-acetylenic GABA. Both compounds effectively increase levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain, making them valuable tools in neuroscience research and as potential therapeutic agents for conditions such as epilepsy.
Quantitative Comparison of Inhibitory Potency
The efficacy of this compound and γ-acetylenic GABA as inhibitors of GABA-T has been evaluated in both in vitro and in vivo studies. The available data consistently indicate that this compound is the more potent of the two compounds.
| Parameter | This compound | γ-acetylenic GABA | Reference |
| IC50 (in vitro) | 1.8 µM | 150 µM | [1] |
| Anticonvulsant ED50 (in vivo, mice) | 37 mg/kg | 65 mg/kg | [2] |
| Toxicity (LD50, mice) | 86 mg/kg | Not explicitly stated in comparative studies | [3] |
Note: Lower IC50 and ED50 values indicate higher potency. A direct comparison of Ki values in a single study was not found in the reviewed literature; however, the significant difference in IC50 values strongly suggests a higher binding affinity of this compound for GABA-T.
Mechanism of Action: Irreversible Inhibition of GABA-Transaminase
Both this compound and γ-acetylenic GABA are classified as enzyme-activated irreversible inhibitors, also known as suicide inhibitors, of GABA-transaminase. Their mechanism involves binding to the active site of the enzyme and undergoing a transformation into a reactive species that forms a covalent bond with the enzyme, leading to its permanent inactivation.
This compound's structure, which includes a dihydrobenzene ring, allows it to initially bind to GABA-T similarly to GABA.[3] Following initial steps of the transamination reaction, a proton is abstracted from the dihydrobenzene ring, leading to the formation of a stable aromatic ring.[3] This aromatic stabilization makes the reaction irreversible, effectively trapping the inhibitor within the enzyme's active site.[3]
γ-acetylenic GABA also acts as a suicide inhibitor, but its mechanism involves the acetylenic group. While detailed comparative mechanistic studies are less common, it is understood to form a covalent adduct with the enzyme's cofactor, pyridoxal phosphate, after being processed by the enzyme.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to assess the efficacy of GABA-T inhibitors.
In Vitro GABA-Transaminase Activity Assay
This assay measures the enzymatic activity of GABA-T in the presence and absence of inhibitors to determine parameters like IC50.
Principle: The activity of GABA-T is determined by measuring the rate of glutamate production from the transamination of GABA and α-ketoglutarate. The amount of glutamate produced is quantified, often using high-performance liquid chromatography (HPLC) or a coupled enzymatic reaction that results in a colorimetric or fluorometric readout.
Materials:
-
Purified GABA-transaminase enzyme
-
Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.0)
-
Pyridoxal 5'-phosphate (PLP, a cofactor for GABA-T)
-
Substrates: GABA and 2-oxoglutaric acid (α-ketoglutarate)
-
Inhibitors: this compound and γ-acetylenic GABA at various concentrations
-
Reaction termination solution (e.g., perchloric acid)
-
Neutralization solution (e.g., K2CO3)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., fluorescence detector after derivatization with o-phthaldialdehyde) or a plate reader for colorimetric/fluorometric assays.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PLP, and the purified GABA-T enzyme.
-
Add the inhibitor (this compound or γ-acetylenic GABA) at a range of concentrations to different reaction tubes. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrates (GABA and α-ketoglutarate).
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Terminate the reaction by adding a stopping solution like perchloric acid.
-
Neutralize the samples.
-
Quantify the amount of glutamate produced using HPLC or a coupled assay.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
In Vivo Assessment of Anticonvulsant Activity
This protocol evaluates the ability of the inhibitors to protect against chemically or electrically induced seizures in animal models, providing an indication of their in vivo efficacy.
Principle: The anticonvulsant effect of the inhibitors is assessed by administering them to animals (typically mice or rats) prior to inducing seizures with a convulsant agent (e.g., pentylenetetrazol) or maximal electroshock. The dose of the inhibitor that protects 50% of the animals from seizures (ED50) is determined.
Materials:
-
Test animals (e.g., male ddY mice)
-
Inhibitors: this compound and γ-acetylenic GABA dissolved in a suitable vehicle (e.g., saline)
-
Convulsant agent (e.g., pentylenetetrazol) or an electroshock apparatus
-
Observation cages
Procedure:
-
Divide the animals into groups, with each group receiving a different dose of the inhibitor or the vehicle control.
-
Administer the inhibitor via a specific route (e.g., intraperitoneal injection).
-
After a predetermined time to allow for drug absorption and distribution, induce seizures in the animals.
-
Observe the animals for the presence or absence of seizures (e.g., clonic or tonic convulsions) for a set period.
-
Record the number of animals in each group that are protected from seizures.
-
Calculate the ED50 value using a statistical method such as probit analysis.
Comparative Efficacy Summary
The experimental data clearly demonstrates that this compound is a more potent inhibitor of GABA-transaminase than γ-acetylenic GABA, both in isolated enzyme assays and in animal models of epilepsy.
Conclusion
Both this compound and γ-acetylenic GABA are effective irreversible inhibitors of GABA-transaminase, leading to increased brain GABA levels. However, comparative data indicates that this compound exhibits significantly higher potency in both in vitro and in vivo settings. This higher potency is also associated with greater toxicity, as evidenced by its lower LD50 value. The choice between these two inhibitors for research purposes will therefore depend on the specific requirements of the study, balancing the need for high potency with considerations of the potential for adverse effects. The detailed experimental protocols provided herein offer a foundation for the rigorous and reproducible evaluation of these and other GABA-T inhibitors.
References
Gabaculine's Potency: A Comparative Analysis of its Effects on Human and Bacterial GABA-Transaminase
A Comprehensive Guide for Researchers and Drug Development Professionals
Gabaculine, a potent neurotoxin originally isolated from Streptomyces toyacaensis, has long been a subject of interest in neuroscience and pharmacology due to its powerful and irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T). This enzyme plays a crucial role in the metabolic pathway of the primary inhibitory neurotransmitter, GABA. Understanding the comparative effects of this compound on human versus bacterial GABA-T is pivotal for the development of novel therapeutics targeting neurological disorders and for elucidating the fundamental mechanisms of enzyme inhibition. This guide provides an objective comparison of this compound's efficacy against both human and bacterial GABA-T, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.
Quantitative Comparison of this compound's Inhibitory Activity
The inhibitory potency of this compound against human and bacterial GABA-T has been quantified through the determination of half-maximal inhibitory concentration (IC50) values. The data presented below summarizes these findings under both non-reducing and reducing conditions, which can influence the enzyme's quaternary structure.
| Enzyme Source | Condition | This compound IC50 (µM) | Reference |
| Human GABA-T | Non-reducing (multimeric) | 0.22 | [1] |
| Bacterial GABA-T | Non-reducing (multimeric) | 0.19 | [1] |
| Human GABA-T | Reducing (monomeric) | 0.12 | [1] |
| Bacterial GABA-T | Reducing (monomeric) | 0.13 | [1] |
These results indicate that this compound exhibits a remarkably similar and potent inhibitory effect on both human and bacterial GABA-T, irrespective of the enzyme's oligomeric state.[1]
Experimental Protocols
Expression and Purification of Recombinant Human GABA-T
A detailed protocol for the high-yield synthesis and purification of recombinant human GABA-T is crucial for obtaining the necessary enzyme for inhibitor screening and kinetic studies.[1][2][3][4]
Workflow for Purification of 6xHis-tagged Human GABA-T
Detailed Steps:
-
Overexpression: 6xHis-tagged human GABA-T is overexpressed in a human cell line (e.g., Expi293F™ cells).[1]
-
Cell Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM potassium pyrophosphate, pH 8.6, with protease inhibitors) and homogenized.[1]
-
Ni-NTA Affinity Chromatography: The cell lysate is loaded onto a Ni-NTA column. The column is washed, and the 6xHis-tagged GABA-T is eluted using an imidazole gradient.[1]
-
Size-Exclusion Chromatography: The fractions containing GABA-T are pooled, concentrated, and further purified using a size-exclusion chromatography column (e.g., Superdex 200) to isolate the dimeric form of the enzyme.[1]
Spectrophotometric Assay for GABA-T Activity
The activity of GABA-T is commonly determined using a coupled spectrophotometric assay. This method measures the production of NADPH, which is directly proportional to the GABA-T activity.
GABA-T Activity Assay Workflow
Reagents and Conditions:
-
Buffer: 50 mM Potassium Pyrophosphate (K4P2O7), pH 8.6
-
Substrates:
-
GABA
-
α-Ketoglutarate (α-KG)
-
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
Coupling Enzyme: Succinate Semialdehyde Dehydrogenase (SSADH)
-
Coenzyme: β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Reducing Agent (optional): 2-mercaptoethanol (2-ME)
-
Temperature: 25 °C
-
Detection: Spectrophotometer at 340 nm
Procedure:
-
A reaction mixture is prepared containing buffer, substrates, cofactors, and the coupling enzyme SSADH.
-
The reaction is initiated by the addition of the GABA-T enzyme.
-
The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm over time.
-
For inhibitor studies, GABA-T is pre-incubated with various concentrations of this compound before initiating the reaction.
Signaling Pathways
Human GABA-T in the GABA Shunt
In the human central nervous system, GABA-T is a key enzyme in the GABA shunt, a metabolic pathway that bypasses two steps of the Krebs cycle. This shunt is crucial for the synthesis and degradation of GABA.[5][6]
Human GABA Shunt Pathway
Bacterial GABA-T in Metabolism
In bacteria, the GABA shunt also plays a vital role, not only in nitrogen and carbon metabolism but also as a mechanism for acid resistance.[7] The core components of the pathway are conserved between humans and bacteria.
Bacterial GABA Metabolism Pathway
References
- 1. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 3. tandfonline.com [tandfonline.com]
- 4. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GABA shunt | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Potential Roles for Gamma-Aminobutyric Acid Signaling in Bacterial Communities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Gabaculine and Aminooxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Gabaculine and aminooxyacetic acid (AOAA), two widely studied inhibitors of GABA-transaminase (GABA-T). The following sections present a comprehensive overview of their performance based on available experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways.
Quantitative Efficacy and Toxicity Comparison
The in vivo effects of this compound and aminooxyacetic acid have been primarily evaluated through their anticonvulsant properties and their ability to elevate gamma-aminobutyric acid (GABA) levels in the brain. The following tables summarize the key quantitative data from preclinical studies, primarily in mice.
| Compound | Parameter | Species | Dosage | Route of Administration | Effect | Citation |
| This compound | Anticonvulsant Effect (ED₅₀) | Mouse | 35 mg/kg | - | Inhibition of convulsions | [1] |
| Lethal Dose (LD₅₀) | Mouse | 86 mg/kg | - | Lethality | [1] | |
| Brain GABA Level | Rat | 10 mg/kg | Subcutaneous | 3-fold increase at 2 hours, 6-fold increase at 8 hours | [2] | |
| Aminooxyacetic Acid | Lethal Dose (LD₅₀) | Mouse | 65 mg/kg | Intraperitoneal | Lethality | [3] |
| Brain GABA Level | Rat | 90 mg/kg | Intravenous | Rapid initial increase (0-30 min), followed by a slower increase | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for key in vivo experiments cited in the comparison of this compound and aminooxyacetic acid.
Anticonvulsant Activity Assessment
1. Chemoconvulsant-Induced Seizure Model (e.g., Picrotoxin)
-
Objective: To assess the ability of a compound to prevent or delay the onset of seizures induced by a chemical convulsant.
-
Animal Model: Male mice are commonly used.
-
Procedure:
-
Animals are pre-treated with the test compound (this compound or aminooxyacetic acid) or vehicle at various doses via a specified route (e.g., intraperitoneal, subcutaneous).
-
After a predetermined time, a convulsant agent such as picrotoxin is administered.
-
Animals are observed for a set period for the onset of seizure activity (e.g., clonic-tonic convulsions).
-
The latency to the first seizure and the percentage of animals protected from seizures are recorded.
-
2. Maximal Electroshock Seizure (MES) Test
-
Objective: To evaluate the anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.
-
Animal Model: Mice are frequently used.
-
Procedure:
-
The test compound or vehicle is administered to the animals.
-
After a specific pre-treatment time, a brief electrical stimulus is delivered via corneal or ear electrodes.
-
The presence or absence of a tonic hindlimb extension is recorded as the endpoint.
-
The ability of the compound to abolish the tonic hindlimb extension is indicative of its anticonvulsant activity.
-
Assessment of Motor Coordination
Rolling Roller Performance Test
-
Objective: To evaluate the effect of a compound on motor coordination and balance.
-
Animal Model: Mice.
-
Procedure:
-
Mice are pre-treated with the test compound, a potentiating agent (e.g., ethanol), or vehicle.
-
At a specified time after administration, each mouse is placed on a rotating rod (rotarod).
-
The latency to fall off the rotating rod is recorded. A shorter latency compared to control animals indicates impaired motor coordination.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both this compound and aminooxyacetic acid is the inhibition of GABA-T, leading to an increase in brain GABA levels and enhanced GABAergic inhibition. However, evidence suggests that aminooxyacetic acid may also have effects on excitatory neurotransmission.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The effects of this compound in vivo on the distribution of GABA-like immunoreactivity in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RTECS NUMBER-AF3150000-Chemical Toxicity Database [drugfuture.com]
- 4. documentsdelivered.com [documentsdelivered.com]
Spectroscopic Validation of Gabaculine-PLP Adduct: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the spectroscopic properties of the Gabaculine-pyridoxal 5'-phosphate (PLP) adduct, a critical intermediate in the inactivation of GABA aminotransferase (GABA-AT). This document is intended for researchers, scientists, and drug development professionals working on the development of novel GABA-AT inhibitors. By presenting key experimental data and methodologies, this guide aims to facilitate the validation and comparison of new and existing inhibitors.
Introduction
This compound, a naturally occurring neurotoxin, is a potent mechanism-based inactivator of GABA-AT, an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. Its inactivation mechanism involves the formation of a stable covalent adduct with the enzyme's PLP cofactor. Spectroscopic analysis is a fundamental tool for confirming the formation of this adduct and for elucidating the inactivation mechanism. This guide compares the spectroscopic signature of the this compound-PLP adduct with other known GABA-AT inhibitors, providing a benchmark for future research.
Comparative Analysis of Inhibitor Performance
The efficacy of various GABA-AT inhibitors can be quantitatively compared using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values provide a measure of the inhibitor's potency.
| Inhibitor | IC50 | Ki | Organism/Enzyme Source |
| This compound | 3 µM[1] | - | Rat Brain Mitochondria |
| Vigabatrin (gamma-vinyl GABA) | - | 26 ± 3 mM[1] | Pseudomonas fluorescens |
| Taurine | - | 68 ± 7 mM[1] | Pseudomonas fluorescens |
| CPP-115 | See Table 3 in source | See Table 3 in source | Recombinant Human GABA-AT |
| OV329 | See Table 3 in source | See Table 3 in source | Recombinant Human GABA-AT |
Note: IC50 and Ki values can vary depending on the experimental conditions and the enzyme source. Direct comparison should be made with caution.
Spectroscopic Characterization of the this compound-PLP Adduct
The formation of the this compound-PLP adduct can be definitively identified through a combination of spectroscopic techniques. A seminal study by Fu and Silverman (1999) provides a detailed characterization of this adduct.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of the this compound-PLP adduct is a key diagnostic tool. The formation of the adduct leads to characteristic shifts in the absorption maxima of the PLP cofactor.
Experimental Protocol: UV-Vis Spectroscopy of this compound-PLP Adduct
-
Enzyme Preparation: Purify GABA-AT from a suitable source (e.g., pig brain).
-
Incubation: Incubate the purified GABA-AT with a molar excess of this compound at a controlled temperature and pH (e.g., 25°C, pH 7.5).
-
Spectral Measurement: Record the UV-Vis absorption spectrum of the solution at regular intervals.
-
Data Analysis: Monitor the changes in the absorption spectrum, particularly the appearance of new peaks and the disappearance of the native PLP absorbance. The this compound-PLP adduct exhibits a characteristic absorption maximum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the this compound-PLP adduct, confirming the covalent linkage and the stereochemistry of the final product.
Experimental Protocol: NMR Spectroscopy of this compound-PLP Adduct
-
Adduct Isolation: Inactivate GABA-AT with this compound and then denature the protein to release the adduct. Isolate the this compound-PLP adduct using high-performance liquid chromatography (HPLC).
-
Sample Preparation: Dissolve the purified adduct in a suitable deuterated solvent (e.g., D2O).
-
NMR Acquisition: Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer.
-
Data Analysis: Assign the chemical shifts of the protons and carbons in the adduct to confirm its structure. Comparison with the spectra of this compound and PLP will reveal the key structural changes upon adduct formation.
Mass Spectrometry (MS)
Electrospray mass spectrometry can be used to determine the precise molecular weight of the this compound-PLP adduct, providing further confirmation of its identity.
Experimental Protocol: Mass Spectrometry of this compound-PLP Adduct
-
Sample Preparation: Prepare a solution of the isolated this compound-PLP adduct.
-
MS Analysis: Introduce the sample into an electrospray mass spectrometer.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the expected molecular weight of the adduct.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a GABA-AT inhibitor-PLP adduct.
References
Safety Operating Guide
Proper Disposal of Gabaculine: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of gabaculine is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.
This compound, a potent neurotoxin and an irreversible inhibitor of GABA transaminase, requires careful handling throughout its lifecycle, including disposal.[1][2] Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment.
Safety and Hazard Information
Safety Data Sheets (SDS) for this compound present varied hazard classifications. While one source indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), another classifies D,L-Gabaculine, Hydrochloride as harmful if swallowed.[3] Given this discrepancy, it is prudent to handle this compound as a hazardous substance.
| Hazard Classification | Cayman Chemical SDS | LGC Standards SDS[3] |
| GHS Classification | Not classified | Acute Toxicity 4 (Oral) |
| Signal Word | None | Warning |
| Hazard Statement | None | H302: Harmful if swallowed |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | Not provided |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | Not provided |
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
This compound Disposal Protocol
The following step-by-step procedure outlines the recommended process for the disposal of this compound and its contaminated materials.
Step 1: Inactivation/Decontamination
Due to its neurotoxic properties, it is best practice to inactivate this compound before disposal.
-
Collection for Professional Disposal: For pure, unused this compound or concentrated stock solutions, direct chemical inactivation in the lab is not recommended without specific, validated protocols. The safest approach is to prepare it for collection by a certified hazardous waste disposal service.
Step 2: Waste Segregation and Collection
Proper segregation of waste is critical to ensure safe handling and compliant disposal.
-
Solid Waste:
-
Contaminated Labware: Items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a dedicated, clearly labeled hazardous waste container. The container should be a sealable, puncture-resistant plastic bag or drum.
-
Unused this compound: Any remaining solid this compound should be kept in its original, tightly sealed container. This container should then be placed in a secondary, labeled container for hazardous waste.
-
-
Liquid Waste:
-
Aqueous Solutions: All aqueous solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Organic Solvent Solutions: If this compound is dissolved in an organic solvent, it should be collected in a separate, appropriately labeled hazardous waste container designated for that solvent type.
-
Step 3: Labeling and Storage
All hazardous waste containers must be properly labeled and stored.
-
Labeling: The label should clearly state "Hazardous Waste" and include the full chemical name ("this compound"), the concentration (if applicable), and the date of accumulation.
-
Storage: Store the sealed and labeled hazardous waste containers in a designated, secure area away from general lab traffic. This area should be well-ventilated and have secondary containment to prevent spills.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[4] Follow their specific procedures for scheduling a pickup.
Experimental Workflow for this compound Disposal
References
Personal protective equipment for handling Gabaculine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Gabaculine. The following procedures are designed to ensure safe laboratory operations and mitigate risks associated with this potent neurotoxin.
Chemical and Toxicological Data
This compound is a naturally occurring neurotoxin that acts as a potent, irreversible inhibitor of GABA transaminase (GABA-T).[1][2] While some safety data sheets (SDS) do not classify it as a hazardous substance under GHS, others indicate it is harmful if swallowed, and its neurotoxic properties necessitate careful handling.[3]
| Property | Value | Reference(s) |
| Synonyms | 5-amino-1,3-cyclohexadiene-1-carboxylic acid hydrochloride; 3-Amino-2,3-dihydrobenzoic Acid | [4] |
| Molecular Formula | C₇H₉NO₂ • HCl | [4][5] |
| Molecular Weight | 175.6 g/mol | [5] |
| CAS Number | 59556-17-1 | |
| Appearance | Crystalline solid | [5] |
| Toxicity (Mouse) | LD₅₀: 86 mg/kg[1] Intraperitoneal LD₅₀: 87 mg/kg | [1] |
| Mechanism of Action | Irreversible inhibitor of GABA transaminase (GABA-T) with a Kᵢ of 2.9 μM.[5] Also inhibits other transaminases.[5] | [5] |
| Hazard Classification | Acute Toxicity 4, H302: Harmful if swallowed.[3] | [3] |
Personal Protective Equipment (PPE) and Engineering Controls
Given this compound's toxic properties, a conservative approach to safety is essential. The usual precautionary measures for handling chemicals should be strictly followed.
-
Engineering Controls :
-
Work with this compound powder in a certified chemical fume hood or a ventilated enclosure to prevent inhalation of dust.
-
Provide appropriate exhaust ventilation where dust is formed.[6]
-
-
Personal Protective Equipment :
-
Eye Protection : Wear chemical safety goggles or glasses.
-
Hand Protection : Wear nitrile or other chemically resistant gloves. One SDS notes that no specific glove material recommendation can be given due to a lack of testing. It is crucial to consult the glove manufacturer's resistance data for the specific solvent being used. Change gloves immediately if contamination occurs.
-
Body Protection : A standard laboratory coat should be worn.
-
Respiratory Protection : Not typically required when handling small quantities within a fume hood. If weighing larger amounts outside of a ventilated enclosure, a respirator may be necessary.
-
Step-by-Step Handling and Operational Plan
A. Preparation and Weighing:
-
Perform all manipulations of solid this compound within a chemical fume hood to avoid dust inhalation.
-
Use anti-static weighing paper or a weighing boat.
-
Carefully transfer the desired amount to a suitable container for dissolution.
-
Clean any residual powder from the spatula and weighing area with a damp cloth, which should be disposed of as chemical waste.
B. Solution Preparation:
-
This compound hydrochloride is soluble in solvents such as DMF (20 mg/ml), DMSO (20 mg/ml), and PBS (pH 7.2, 10 mg/ml).[5]
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
Cap the container securely and mix by vortexing or sonication until fully dissolved.
C. Administration (In Vivo Research):
-
Animal studies have utilized intravenous or intraperitoneal administration.[1][5]
-
Use appropriate animal handling and restraint techniques.
-
Ensure all syringes and needles are handled with care and disposed of in a designated sharps container immediately after use.
D. Spill Management:
-
Small Spills (Powder) : Gently sweep up the material, avoiding dust generation. Place it in a sealed container for disposal. Clean the area with a wet cloth.
-
Small Spills (Liquid) : Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbent material into a sealed container for disposal.
-
Do not allow the product to enter drains.[6]
Disposal Plan
Dispose of all this compound waste, including empty containers, contaminated PPE, and unused material, in accordance with local, regional, and national regulations.[3]
-
Solid Waste : Collect in a clearly labeled, sealed container.
-
Liquid Waste : Collect in a labeled, sealed waste container compatible with the solvent used.
-
Sharps : Dispose of all needles and syringes in a designated sharps container.
Experimental Workflow and Mechanism of Action
The following diagrams illustrate the safe handling workflow and the biochemical mechanism of this compound.
Caption: Safe handling workflow for this compound experiments.
Caption: Mechanism of irreversible inhibition of GABA-T by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
